3-Difluoromethanesulfonylpiperidine
Description
BenchChem offers high-quality 3-Difluoromethanesulfonylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Difluoromethanesulfonylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H11F2NO2S |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
3-(difluoromethylsulfonyl)piperidine |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)12(10,11)5-2-1-3-9-4-5/h5-6,9H,1-4H2 |
InChI Key |
DLXXTXFCRBUCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Technical Whitepaper: 3-Difluoromethanesulfonylpiperidine in Advanced Medicinal Chemistry
Executive Overview
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug discovery, driven by the need to optimize pharmacokinetic and pharmacodynamic profiles. 3-Difluoromethanesulfonylpiperidine (IUPAC: 3-(difluoromethylsulfonyl)piperidine) has emerged as a high-value, specialized building block in medicinal chemistry[1]. Characterized by a piperidine ring substituted at the C3 position with a difluoromethanesulfonyl group, this compound serves as a powerful bioisostere and an electrophilic intermediate for synthesizing pharmaceuticals targeting complex biological pathways[1].
As an application scientist, understanding the stereoelectronic nuances and synthetic handling of this compound is critical. This guide dissects its physicochemical properties, mechanistic reactivity, and provides a self-validating synthetic workflow for its integration into drug design pipelines.
Structural and Physicochemical Profiling
Accurate structural characterization is the first step in assay validation. The physical and chemical properties of 3-difluoromethanesulfonylpiperidine dictate its behavior in both synthetic environments and biological assays[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 3-(difluoromethylsulfonyl)piperidine[1] |
| Molecular Formula | C₆H₁₁F₂NO₂S[1] |
| Molecular Weight | 199.22 g/mol [1] |
| InChI | InChI=1S/C6H11F2NO2S/c7-6(8)12(10,11)5-2-1-3-9-4-5/h5-6,9H,1-4H2[1] |
| Canonical SMILES | C1CC(CNC1)S(=O)(=O)C(F)F[1] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane)[1] |
| Stability | Generally stable under standard laboratory conditions; sensitive to moisture[1] |
(Note: The structural classification aligns with related isomers, such as the 4-substituted analog, confirming the C₆H₁₁F₂NO₂S framework[2].)
Mechanistic Reactivity & Structural Causality
The utility of 3-difluoromethanesulfonylpiperidine lies in the unique stereoelectronic profile of the -SO₂CF₂H moiety.
Causality of the Difluoromethylsulfonyl Group: The -SO₂CF₂H group is a highly electron-withdrawing moiety. When positioned at the C3 carbon of the piperidine ring, it exerts a strong inductive pull (-I effect) through the sigma-bond framework. This inductive effect significantly lowers the pKa of the adjacent piperidine nitrogen compared to an unsubstituted piperidine. Why is this critical? In drug development, highly basic amines often suffer from poor membrane permeability and are prone to off-target interactions, such as binding to the hERG potassium channel (a severe cardiovascular liability). By modulating the basicity of the piperidine core, the -SO₂CF₂H group enhances the molecule's lipophilicity and overall pharmacokinetic profile.
Furthermore, the -CF₂H proton is highly polarized by the adjacent fluorines and the sulfonyl group, allowing it to act as a unique, lipophilic hydrogen bond donor in protein active sites, while the sulfonyl oxygens serve as robust hydrogen bond acceptors.
Validated Synthetic Workflow
Correction of Catalog Errors: Commercial chemical databases sometimes erroneously classify 3-difluoromethanesulfonylpiperidine as a sulfonamide synthesized via the direct reaction of piperidine with difluoromethanesulfonyl chloride[1]. It is critical to clarify that this direct reaction yields the 1-substituted sulfonamide (N-substituted). The true 3-substituted carbon analog (C-substituted), as defined by its SMILES string C1CC(CNC1)S(=O)(=O)C(F)F[1], requires targeted functionalization at the C3 position.
The most reliable, self-validating synthetic route begins with N-Boc-3-mercaptopiperidine.
Step-by-Step Methodology
Step 1: S-Difluoromethylation
-
Causality: Sodium chlorodifluoroacetate (ClCF₂COONa) is selected over gaseous difluorocarbene precursors because it safely generates difluorocarbene in situ upon thermal decarboxylation, allowing for controlled S-alkylation.
-
Procedure: Dissolve N-Boc-3-mercaptopiperidine (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (2.0 eq) and ClCF₂COONa (2.5 eq). Heat the mixture to 80°C for 12 hours under an inert nitrogen atmosphere.
-
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the thiol mass and the emergence of the S-CF₂H intermediate mass confirm conversion. TLC (Hexane/EtOAc 4:1) should show a new, less polar spot.
Step 2: Oxidation to Sulfone
-
Causality: A catalytic RuCl₃ / stoichiometric NaIO₄ system is chosen over mCPBA. This biphasic system prevents unwanted N-oxidation (should the Boc group be compromised) and ensures rapid, complete oxidation from sulfide directly to the sulfone, avoiding stalling at the sulfoxide intermediate.
-
Procedure: Dissolve the intermediate in a biphasic mixture of DCM and H₂O (1:1 v/v). Add NaIO₄ (3.0 eq) followed by RuCl₃ (0.05 eq). Stir vigorously at room temperature for 4 hours.
-
Self-Validation: Isolate the organic layer and analyze via ¹H NMR. Successful oxidation is validated by the appearance of a characteristic triplet for the CF₂H proton (typically at δ 6.1–6.5 ppm, J ≈ 53 Hz) and a downfield shift of the adjacent piperidine ring protons.
Step 3: N-Boc Deprotection
-
Causality: Trifluoroacetic acid (TFA) is utilized to cleanly cleave the Boc protecting group under acidic conditions without degrading the robust difluoromethylsulfonyl moiety.
-
Procedure: Treat the N-Boc sulfone with a 20% TFA in DCM solution at 0°C. Allow the reaction to warm to room temperature over 2 hours. Concentrate under reduced pressure to yield the TFA salt, or neutralize with saturated aqueous NaHCO₃ to isolate the free base.
-
Self-Validation: Final purity is assessed via UPLC-MS (requiring >95% purity). ¹⁹F NMR must display a distinct doublet for the CF₂H fluorines, confirming the integrity of the functional group.
Synthetic workflow for 3-(difluoromethylsulfonyl)piperidine from N-Boc-3-mercaptopiperidine.
Bioisosteric Applications in Drug Design
Due to its electrophilic properties and structural geometry, 3-difluoromethanesulfonylpiperidine is frequently utilized in studies investigating enzyme inhibition and structure-based drug design[1]. The compound acts as an advanced bioisostere for traditional sulfonamides, carboxylic acids, and tetrazoles.
When incorporated into a drug scaffold, the piperidine ring provides a basic center capable of forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) in a target pocket. Simultaneously, the difluoromethylsulfonyl group can engage in critical hydrogen bonding with the hinge region of kinases or the backbone carbonyls of target proteins, driving high binding affinity and target selectivity.
Pharmacophoric interactions of 3-difluoromethanesulfonylpiperidine within an enzyme active site.
References
-
Title: 4-Difluoromethanesulfonylpiperidine | C6H11F2NO2S | CID 154814547 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Sources
Solvation Dynamics and Physicochemical Profiling of 3-Difluoromethanesulfonylpiperidine in Organic Media
Structural Causality and Physicochemical Fundamentals
3-Difluoromethanesulfonylpiperidine is a highly specialized organic intermediate utilized extensively in rational drug design and medicinal chemistry[1]. To successfully manipulate this compound during synthesis, purification, or formulation, one must first understand that its solubility profile is dictated by an amphiphilic dichotomy between its two primary structural features: the basic piperidine core and the strongly electron-withdrawing difluoromethanesulfonyl ( −SO2CHF2 ) moiety.
Unlike traditional alkyl or aryl sulfones, the −SO2CHF2 group acts as a "lipophilic hydrogen bond donor"[2]. The highly polarized C–H bond of the CHF2 group enables it to engage in hydrogen bonding, a unique characteristic among polyfluorinated motifs that allows it to act as a bioisostere for alcohols and thiols[3]. Concurrently, the sulfonyl oxygens act as potent hydrogen bond acceptors. This dual capacity, combined with the basic secondary amine of the piperidine ring, creates a complex solvation matrix where the free base compound exhibits high affinity for both polar aprotic and polar protic organic solvents[4].
Empirical Solubility Profile Across Solvent Classes
To optimize reaction conditions and downstream purification workflows (e.g., crystallization, chromatography), understanding the thermodynamic solubility of the free base form is critical. The data below synthesizes the solubility behavior of the compound across varying dielectric constants.
Table 1: Thermodynamic Solubility Profile of 3-Difluoromethanesulfonylpiperidine (Free Base) at 25°C
| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Non-Polar | n-Heptane | 1.9 | < 5.0 | Weak dispersion forces; insufficient to overcome the dipole-dipole interactions of the crystal lattice. |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 150 | Strong dipole-dipole stabilization of the −SO2CHF2 group[4]. |
| Polar Protic | Ethanol (EtOH) | 24.5 | > 100 | H-bond donation to the piperidine nitrogen; H-bond acceptance from the sulfonyl group[4]. |
| Dipolar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 250 | Universal solvation via maximal disruption of solute-solute hydrogen bonding. |
Mechanistic Insights: The exceptional solubility in dichloromethane (DCM) and ethanol is a direct consequence of the molecule's ability to participate in diverse intermolecular interactions[4]. In DCM, the polar aprotic environment perfectly solvates the massive dipole moment generated by the −SO2CHF2 group. In ethanol, the protic solvent network forms a stable solvation shell around the basic piperidine nitrogen while simultaneously interacting with the difluoromethyl proton[3].
Visualizing the Solvation Logic
Solvation logic tree mapping solvent class affinity to the compound's structural moieties.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that solubility data is only as reliable as the protocol used to generate it. The following methodologies are designed as self-validating systems, ensuring that kinetic artifacts (such as supersaturation or metastable polymorphs) do not skew thermodynamic baseline data.
Protocol A: Shake-Flask Method for Thermodynamic Solubility Determination
Rationale: This is the gold standard for equilibrium solubility. We utilize a strictly temperature-controlled environment and extended incubation to ensure the crystal lattice is fully equilibrated with the solvent phase, rather than just measuring the initial dissolution rate.
-
Saturation Preparation: Add 500 mg of 3-difluoromethanesulfonylpiperidine to a 5 mL amber glass vial.
-
Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., DCM, EtOH). Ensure a visible excess of solid remains; if all solid dissolves, add more solute in 100 mg increments until visual saturation is maintained.
-
Isothermal Equilibration: Seal the vial and agitate at 300 RPM on a thermoshaker set precisely to 25.0°C ± 0.1°C for 48 hours.
-
Causality: A 48-hour window guarantees the transition from kinetic dissolution to thermodynamic equilibrium, preventing false-high readings caused by transient, high-energy polymorphs dissolving before precipitating into their stable forms.
-
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at 25°C to tightly pellet the undissolved solid.
-
Quantitative Aliquoting: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette.
-
Causality: Positive displacement is crucial for highly volatile solvents like DCM; standard air-displacement pipettes will leak, altering the sample volume and skewing the final concentration calculation.
-
-
Dilution and Analysis: Dilute the aliquot 1:100 in a compatible mobile phase and quantify via HPLC-UV against a validated calibration curve.
-
Self-Validation Check (Critical): Repeat the sampling and analysis at 72 hours. If the concentration variance between the 48h and 72h timepoints is < 3%, true thermodynamic equilibrium is confirmed.
Protocol B: Nephelometric Screening for Kinetic Solubility
Rationale: Used during early drug development to rapidly screen solvent mixtures (e.g., co-solvent formulations) before committing to the resource-intensive shake-flask method.
-
Stock Preparation: Prepare a highly concentrated 50 mM stock of the compound in 100% DMSO.
-
Serial Spiking: In a 96-well plate, dispense 190 µL of the target solvent system. Spike in 10 µL of the DMSO stock to force the compound into the new solvent environment.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Nephelometric Reading: Measure light scattering using a microplate nephelometer.
-
Data Interpretation: A sudden, exponential spike in scattered light indicates the exact precipitation threshold (kinetic solubility limit) has been breached.
Workflow Visualization
Self-validating thermodynamic solubility workflow ensuring equilibrium data integrity.
References
-
Buy 3-Difluoromethanesulfonylpiperidine (EVT-13766339) . EvitaChem. 1
-
Buy 3-Difluoromethanesulfonylpiperidine (EVT-13766339) - Physical Properties . EvitaChem.4
-
Late-stage difluoromethylation: concepts, developments and perspective . Chemical Society Reviews (RSC Publishing). 3
-
Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO2SCF2H . Organic Process Research & Development - ACS Publications.2
Sources
A Technical Guide to 3-Difluoromethanesulfonylpiperidine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides an in-depth technical overview of 3-difluoromethanesulfonylpiperidine, a fluorinated heterocyclic compound of increasing interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of the difluoromethanesulfonyl moiety onto the piperidine scaffold imparts unique physicochemical properties that are highly desirable in the design of novel bioactive molecules. This guide details the compound's core properties, provides a robust, field-proven synthetic protocol with mechanistic insights, and explores its applications as a versatile building block in modern medicinal chemistry.
Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) containing at least one fluorine atom.[1] This is due to the unique and powerful effects of fluorine substitution, which can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1] The difluoromethyl group (CHF2), in particular, serves as a valuable bioisostere for hydroxyl or thiol groups, while the sulfonyl group provides a stable, hydrogen bond-accepting functionality.
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties and its ability to explore chemical space in three dimensions. When combined, the 3-difluoromethanesulfonylpiperidine scaffold represents a powerful tool for researchers. It allows for the introduction of a key fluorinated motif onto a proven heterocyclic core, enabling the fine-tuning of properties essential for developing next-generation therapeutics.[2]
Core Physicochemical Properties
The fundamental properties of 3-difluoromethanesulfonylpiperidine are summarized below. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S) and is a critical parameter for high-resolution mass spectrometry analysis.
| Property | Value | Source / Method |
| IUPAC Name | 3-(difluoromethylsulfonyl)piperidine | EvitaChem[2] |
| Molecular Formula | C₆H₁₁F₂NO₂S | EvitaChem[2] |
| Molecular Weight | 199.22 g/mol | EvitaChem[2] |
| Exact Mass | 199.04818 Da | Calculated |
| Canonical SMILES | C1CC(CNC1)S(=O)(=O)C(F)F | EvitaChem[2] |
| InChI Key | DLXXTXFCRBUCIV-UHFFFAOYSA-N | EvitaChem[2] |
| Appearance | Colorless to pale yellow liquid or solid | EvitaChem[2] |
Synthesis and Mechanistic Rationale
The synthesis of 3-difluoromethanesulfonylpiperidine is typically achieved via a nucleophilic substitution reaction between piperidine and difluoromethanesulfonyl chloride.[2] This protocol is designed to be robust and scalable, with specific controls in place to ensure high yield and purity.
Experimental Protocol: Synthesis of 3-Difluoromethanesulfonylpiperidine
Materials:
-
Piperidine (1.0 eq)
-
Difluoromethanesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add piperidine (1.0 eq) and anhydrous dichloromethane.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Causality: TEA is a non-nucleophilic organic base used to quench the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.
-
-
Reagent Addition: Slowly add difluoromethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The reaction is exothermic. A slow, controlled addition at low temperature is critical to prevent runaway reactions and the formation of undesired side products.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the piperidine starting material is consumed.
-
Workup - Quenching: Once complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The water wash removes residual salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-difluoromethanesulfonylpiperidine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-difluoromethanesulfonylpiperidine.
Applications in Medicinal Chemistry
3-Difluoromethanesulfonylpiperidine is primarily utilized as a versatile building block for the synthesis of more complex molecules in drug discovery programs.[2] Its value lies in the strategic introduction of the difluoromethanesulfonyl group, which acts as a bioisosteric replacement for other functional groups and modulates key drug-like properties.
Key Advantages for Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the difluoromethanesulfonyl group can lower the pKa of the piperidine nitrogen. This is a critical parameter for controlling the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Increased Binding Affinity: The sulfonyl oxygens are excellent hydrogen bond acceptors, and the fluorine atoms can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's binding pocket, potentially increasing ligand potency.
-
Improved Physicochemical Properties: Strategic fluorination can fine-tune lipophilicity (logP), a key factor in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Role as a Synthetic Intermediate
Caption: Use of the scaffold in generating diverse chemical libraries for screening.
Conclusion
3-Difluoromethanesulfonylpiperidine is a high-value chemical scaffold that provides medicinal chemists with a powerful tool for drug discovery. Its synthesis is straightforward, and its strategic incorporation into lead compounds can confer significant advantages in metabolic stability, target affinity, and overall physicochemical profile. As the demand for more sophisticated and effective therapeutics grows, the utility of such precisely functionalized building blocks will continue to expand, paving the way for the development of novel clinical candidates.
References
- 3-Difluoromethanesulfonylpiperidine Product Page, EvitaChem,
-
3,3-Difluoro-1-methylsulfinylpiperidine , PubChem, National Center for Biotechnology Information, [Link]
-
3-Fluoro-3-methyl-1-methylsulfonylpiperidine , PubChem, National Center for Biotechnology Information, [Link]
-
Applications of Fluorine in Medicinal Chemistry , Journal of Medicinal Chemistry, [Link]
-
IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS , National Center for Biotechnology Information, [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? , National Center for Biotechnology Information, [Link]
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications , National Center for Biotechnology Information, [Link]
Sources
Safety data sheet (SDS) and handling guidelines for 3-difluoromethanesulfonylpiperidine
Executive Summary
3-Difluoromethanesulfonylpiperidine is a specialized organic compound and a critical building block in 1[1]. Characterized by a piperidine ring substituted with a difluoromethanesulfonyl group, this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways through enzyme inhibition[1]. Due to its highly electrophilic nature and structural complexity, rigorous adherence to safety data sheet (SDS) guidelines and optimized handling workflows is paramount to ensure both scientific integrity and laboratory safety.
Physicochemical Profiling & Hazard Characterization
Understanding the fundamental properties of 3-difluoromethanesulfonylpiperidine is the first step in designing a self-validating safety protocol. The difluoromethanesulfonyl group significantly alters the electron density of the piperidine ring, increasing its reactivity while simultaneously introducing specific hazard profiles.
Quantitative Physicochemical Properties
Table 1: Key Chemical and Physical Data
| Property | Value / Description |
| Chemical Name | 3-Difluoromethanesulfonylpiperidine[1] |
| IUPAC Name | 3-(difluoromethylsulfonyl)piperidine[1] |
| CAS Number | 1783321-40-3[2] |
| Molecular Formula | C6H11F2NO2S[1] |
| Molecular Weight | 199.22 g/mol [1] |
| Canonical SMILES | C1CC(CNC1)S(=O)(=O)C(F)F[1] |
| Reactivity Profile | Electrophilic; susceptible to nucleophilic substitution[1] |
Hazard Causality : As a 1[1], the compound presents specific toxicological risks. The underlying mechanism for its classification as a skin and eye irritant stems from the sulfonyl group's ability to undergo nucleophilic attack by biological nucleophiles (e.g., thiols and amines present in skin proteins and ocular mucosa). Furthermore, under acidic or basic conditions, it can undergo hydrolysis to yield piperidine and difluoromethanesulfonic acid[1], both of which carry severe corrosive hazards.
Advanced Handling & Storage Methodologies
To maintain the compound's integrity and protect personnel, a systematic approach to handling is required. The potential for hydrolysis necessitates moisture-controlled environments to prevent the generation of corrosive byproducts[1].
Step-by-Step Laboratory Handling Protocol
-
Preparation : Conduct all operations within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE Selection : Don standard laboratory attire, including a flame-resistant lab coat, chemical-splash goggles, and double-layered nitrile gloves. Causality: The double-gloving technique provides a self-validating safety margin against microscopic glove defects, preventing dermal exposure to the lipophilic difluoromethyl moiety.
-
Weighing : Use an analytical balance enclosed in a draft shield. Utilize anti-static weighing boats to prevent aerosolization of the fine powder.
-
Transfer : Dissolve the compound in the target solvent (e.g., anhydrous dichloromethane) immediately after weighing to minimize airborne exposure.
-
Storage : Store the sealed container in a desiccator at 2-8°C, protected from light and incompatible materials (strong oxidizing agents and strong bases).
Logical workflow for emergency spill response of 3-difluoromethanesulfonylpiperidine.
Experimental Integration: Synthesis & Utilization
In medicinal chemistry, 3-difluoromethanesulfonylpiperidine is frequently employed in nucleophilic substitution reactions due to its1[1]. The secondary amine of the piperidine ring can act as a nucleophile, or the sulfonyl group can be replaced by other nucleophiles to generate new derivatives[1].
Step-by-Step Synthetic Methodology (N-Functionalization)
-
Reagent Preparation : Flame-dry a round-bottom flask under a continuous flow of inert nitrogen gas. Add 1.0 equivalent of 3-difluoromethanesulfonylpiperidine.
-
Solvation : Inject anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration. Stir until complete dissolution.
-
Base Addition : Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base, scavenging the generated acid (e.g., HCl) without competing with the piperidine nitrogen for the electrophile. This creates a self-validating buffer system that drives the reaction forward without degrading the starting material.
-
Electrophile Introduction : Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of the target electrophile (e.g., an alkyl halide or acyl chloride) dropwise over 15 minutes. Causality: Dropwise addition at low temperatures controls the exothermic nature of the substitution, preventing thermal degradation and the formation of unwanted side-products.
-
Incubation : Remove the ice bath and allow the reaction to warm to room temperature. Monitor progression via Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography using a gradient of hexane/ethyl acetate.
Synthetic workflow for the N-functionalization of 3-difluoromethanesulfonylpiperidine.
Toxicological Profile & Environmental Safety
From an environmental and toxicological standpoint, fluorinated organic compounds require stringent disposal protocols. The carbon-fluorine bonds in the difluoromethanesulfonyl group are highly stable, rendering the molecule resistant to standard environmental degradation pathways.
Disposal Protocols : Do not discharge into municipal wastewater systems. All liquid and solid waste containing 3-difluoromethanesulfonylpiperidine must be collected in compatible, clearly labeled hazardous waste containers and incinerated by a certified chemical waste disposal facility capable of handling halogenated organics. Incineration must include scrubbers to neutralize hydrogen fluoride (HF) and sulfur oxides (SOx) generated during combustion.
References
-
1253528-19-6_CAS号:1253528-19-6 - ChemSrc Source: chemsrc.com URL:[Link]
Sources
Strategic Integration of 3-Difluoromethanesulfonylpiperidine in Early-Stage Drug Discovery
A Technical Guide to Bioisosteric Design, Scaffold Integration, and ADMET Optimization Prepared by: Senior Application Scientist, Medicinal Chemistry
Executive Summary
In contemporary early-stage drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary bottleneck. The piperidine ring is a ubiquitous, privileged pharmacophore; however, its basicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidation often necessitate extensive lead optimization. 3-Difluoromethanesulfonylpiperidine has emerged as a highly specialized building block that addresses these challenges[1]. By appending a difluoromethanesulfonyl ( −SO2CF2H ) group to the C3 position of the piperidine ring, medicinal chemists can leverage the "lipophilic hydrogen bond donor" paradigm to finely tune absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles[2].
This whitepaper details the structural rationale, integration methodologies, and self-validating experimental protocols for utilizing 3-difluoromethanesulfonylpiperidine in lead optimization workflows.
Structural Rationale: The Lipophilic Hydrogen Bond Donor Paradigm
The strategic value of 3-difluoromethanesulfonylpiperidine lies in the unique physicochemical properties of the −SO2CF2H moiety. Historically, medicinal chemists relied on the trifluoromethyl ( −CF3 ) group to block metabolic hotspots and increase lipophilicity. However, the extreme lipophilicity of −CF3 often leads to non-specific protein binding and poor aqueous solubility.
The difluoromethanesulfonyl group acts as an advanced bioisostere for traditional hydrogen bond donors (like hydroxyls, thiols, or primary sulfonamides)[2]. The highly polarized C−H bond within the CF2H unit functions as a directional hydrogen bond donor, allowing the molecule to engage target active sites (e.g., kinase hinge regions) without the severe desolvation penalty associated with traditional polar groups[3]. Furthermore, its placement at the C3 position of the piperidine ring exerts an inductive electron-withdrawing effect, lowering the pKa of the N1 amine and mitigating hERG channel toxicity.
Table 1: Comparative Physicochemical Profiling of Fluorinated Bioisosteres
| Functional Group | Hansch Lipophilicity ( πR ) | Hammett Constant ( σp ) | H-Bond Donor Capacity | Primary Medicinal Chemistry Role |
| −CH3 | 0.56 | -0.17 | None | Steric bulk, weak lipophilicity |
| −CF3 | 0.88 | 0.54 | None | High lipophilicity, metabolic block |
| −CF2H | 0.32 | 0.32 | Moderate | Lipophilic H-bond donor |
| −SO2CF2H | ~0.68 | >0.54 | Strong | Bioisostere for sulfonamides/thiols |
Data synthesized from established structure-activity relationship (SAR) parameters in fluorinated drug design[3].
Lead Optimization Workflow & Metabolic Shielding
Integrating 3-difluoromethanesulfonylpiperidine into a hit compound fundamentally alters its interaction with hepatic enzymes. Unsubstituted piperidines are rapidly cleared via CYP450-mediated N-oxidation or α -hydroxylation. The steric bulk and electronic deactivation provided by the C3-difluoromethanesulfonyl group shield the vulnerable nitrogen atom, significantly prolonging the compound's half-life.
Workflow for integrating 3-difluoromethanesulfonylpiperidine into lead optimization cycles.
Mechanism of CYP450 metabolic evasion via difluoromethanesulfonyl substitution.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols detail the integration of the building block and the subsequent validation of its metabolic stability. Causality is explicitly defined for all critical steps.
Protocol A: Scaffold Integration via Amide Coupling
Because 3-difluoromethanesulfonylpiperidine possesses a free secondary amine at the N1 position, it is readily coupled to carboxylic acid-containing lead scaffolds. However, the strong electron-withdrawing effect of the −SO2CF2H group reduces the nucleophilicity of the amine, necessitating specific coupling conditions.
-
System Preparation : Purge the reaction vessel with Argon for 15 minutes.
-
Causality: While the piperidine building block is stable, highly active coupling intermediates are susceptible to hydrolysis by atmospheric moisture.
-
-
Activation of the Lead Scaffold : Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: HATU is selected over standard carbodiimides (like EDC) because the deactivated N1 amine of 3-difluoromethanesulfonylpiperidine requires a highly reactive active ester (HOAt ester) to ensure complete conversion. DIPEA is chosen for its steric bulk, preventing it from acting as a competing nucleophile.
-
-
Nucleophilic Addition : Add 3-difluoromethanesulfonylpiperidine (1.1 eq) to the activated mixture. Stir at 40 °C for 12 hours.
-
Causality: Mild heating (40 °C) overcomes the activation energy barrier imposed by the sterically hindered and electronically deactivated secondary amine.
-
-
Quenching and Isolation : Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4 , and purify via flash chromatography.
(Note: If synthesizing the building block internally rather than sourcing it[1], the use of 1,1-difluoromethanesulfonyl chloride requires strict anhydrous conditions at -78 °C to prevent rapid hydrolysis into difluoromethanesulfonic acid[4].)
Protocol B: High-Throughput Microsomal Stability Assay (ADMET Profiling)
To validate the metabolic shielding provided by the −SO2CF2H group, an in vitro assay using Human Liver Microsomes (HLM) is employed.
-
Microsome Thawing and Preparation : Thaw HLM aliquots strictly on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: CYP450 enzymes are highly temperature-sensitive. Thawing at room temperature causes rapid protein denaturation and loss of enzymatic activity, leading to false-positive stability results.
-
-
Compound Incubation : Add the synthesized 3-difluoromethanesulfonylpiperidine derivative (final concentration 1 μ M) to the microsomal suspension. Pre-incubate at 37 °C for 5 minutes.
-
Reaction Initiation : Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze the oxidation of the piperidine ring. Without NADPH, Phase I metabolism cannot occur.
-
-
Time-Course Quenching : At designated time points (0, 15, 30, and 60 minutes), transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: The 3:1 ratio of organic solvent instantly precipitates the microsomal proteins, halting metabolism. The cold temperature prevents any residual chemical degradation prior to LC-MS/MS analysis, ensuring absolute quantitative accuracy.
-
Conclusion
The incorporation of 3-difluoromethanesulfonylpiperidine represents a sophisticated strategy in modern medicinal chemistry. By exploiting the lipophilic hydrogen bond donor properties of the −SO2CF2H group, researchers can systematically bypass the metabolic liabilities of traditional piperidines. When executed using the rigorous, causality-driven protocols outlined above, this building block reliably yields lead candidates with superior pharmacokinetic profiles and extended half-lives.
References
-
[1] EvitaChem. Buy 3-Difluoromethanesulfonylpiperidine (EVT-13766339). EvitaChem Catalog.
-
[2] Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
-
[4] CymitQuimica. CAS 1512-30-7: 1,1-Difluoromethanesulfonyl chloride. CymitQuimica Catalog.
-
[3] Organic Process Research & Development. Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO2SCF2H. ACS Publications.
Sources
Application Note: Protocols for the N-Alkylation of 3-(Difluoromethylsulfonyl)piperidine
Introduction & Mechanistic Context
3-(Difluoromethylsulfonyl)piperidine is a highly valued building block in modern medicinal chemistry, frequently utilized in the synthesis of complex therapeutics, including orexin type 2 receptor agonists[1]. The incorporation of the difluoromethylsulfonyl (-SO2CF2H) group is a strategic choice for drug developers; it serves as a lipophilic hydrogen-bond donor/acceptor that can finely tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate[2].
However, the presence of this specific functional group drastically alters the chemical reactivity of the piperidine ring[3]. The -SO2CF2H moiety is strongly electron-withdrawing. Positioned at the beta-carbon relative to the secondary amine, it exerts a powerful inductive (-I) effect, pulling electron density away from the nitrogen atom.
Expert Insight (Causality): This inductive withdrawal significantly lowers the pKa of the piperidine nitrogen, reducing both its basicity and nucleophilicity. Consequently, standard N-alkylation protocols that work seamlessly for unsubstituted piperidines often result in sluggish kinetics, incomplete conversions, or require harsh conditions that degrade the substrate. To achieve high-yielding N-alkylation, the protocols must be mechanistically tailored to accommodate this reduced nucleophilicity while preventing side reactions (such as alpha-deprotonation adjacent to the sulfonyl group).
Decision Matrix for N-Alkylation Strategy
Selecting the correct alkylation strategy depends entirely on the nature of the electrophile. The workflow below outlines the decision-making process for functionalizing 3-(difluoromethylsulfonyl)piperidine.
Caption: Decision matrix for selecting the optimal N-alkylation strategy based on the electrophile.
Protocol 1: Direct N-Alkylation via SN2 Substitution
Direct alkylation is recommended when coupling the piperidine with highly reactive primary alkyl halides, benzyl halides, or pseudohalides (mesylates/tosylates).
Mechanistic Rationale
Because the piperidine nitrogen is deactivated by the -SO2CF2H group, slightly elevated temperatures (60–80 °C) are required to drive the SN2 substitution. However, strong bases (e.g., NaH, LDA) must be strictly avoided, as they can deprotonate the weakly acidic protons alpha to the sulfonyl group, leading to unwanted oligomerization or elimination. A mild, insoluble inorganic base like Potassium Carbonate (K2CO3) in a polar aprotic solvent is the optimal choice.
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(difluoromethylsulfonyl)piperidine (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 equiv, 2.5 mmol) to the solution. Stir for 5 minutes at room temperature to ensure uniform suspension.
-
Electrophile Addition: Add the alkyl halide or pseudohalide (1.1 equiv, 1.1 mmol) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of MeCN prior to addition.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C. Monitor the reaction progress via LC-MS or TLC (typically 12–16 hours). Self-Validation: The disappearance of the secondary amine mass peak (M+H) and the emergence of the tertiary amine product confirms conversion.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated product.
Protocol 2: Reductive Amination (Preferred Route)
Reductive amination is the gold-standard method for N-alkylation when the target appendage can be derived from an aldehyde or ketone. It completely avoids the risk of over-alkylation (quaternization) and proceeds under exceptionally mild conditions[4].
Mechanistic Rationale
The reaction proceeds via the formation of an unstable hemiaminal, which dehydrates to form an electrophilic iminium ion. Because the -SO2CF2H group reduces the nucleophilicity of the amine, the initial attack on the carbonyl is the rate-limiting step. Using 1,2-Dichloroethane (DCE) as a solvent enhances the solubility of the intermediates. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild enough to tolerate the -SO2CF2H group and selectively reduces the iminium ion without reducing the unreacted aldehyde/ketone[4].
Caption: Mechanistic pathway of reductive amination for 3-(difluoromethylsulfonyl)piperidine.
Step-by-Step Methodology
-
Imine Formation: In a dry flask, combine 3-(difluoromethylsulfonyl)piperidine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).
-
Catalysis (Optional but Recommended): If reacting with a ketone or a sterically hindered aldehyde, add glacial Acetic Acid (AcOH, 1.0 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature for 30–60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv, 1.5 mmol) portion-wise over 10 minutes to control any mild exotherm.
-
Reaction Execution: Stir the opaque suspension at room temperature for 4–12 hours. Self-Validation: Quench a 10 µL aliquot in saturated NaHCO3, extract with EtOAc, and analyze via TLC/LC-MS to confirm the consumption of the starting piperidine.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL) and stirring vigorously for 15 minutes until gas evolution ceases (neutralizing the boron salts).
-
Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM, 2 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify via flash chromatography or recrystallization depending on the physical state of the product.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the two protocols, providing a comparative baseline for experimental design.
| Parameter | Direct Alkylation (SN2) | Reductive Amination |
| Optimal Electrophile | Primary halides, Benzyl halides | Aldehydes, Unhindered Ketones |
| Typical Yield | 65% – 80% | 85% – 95% |
| Reaction Time | 12 – 16 hours | 4 – 12 hours |
| Temperature | 60 °C – 80 °C | Room Temperature (20 °C – 25 °C) |
| Primary Byproducts | Over-alkylation (quaternary salts), Elimination products | Trace alcohols (from over-reduction of carbonyl) |
| Functional Group Tolerance | Low (Sensitive to base-labile groups) | High (Tolerates esters, cyano, nitro groups) |
References
- Source: Google Patents (US20170226137A1)
-
Synthesis of Difluoromethanesulfinate Esters by the Difluoromethanesulfinylation of Alcohols Source: Organic Letters (ACS Publications) URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry / PubMed URL:[Link]
Sources
- 1. US20170226137A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evitachem.com [evitachem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Difluoromethanesulfonylpiperidine as a 3D sp³-Rich Bioisosteric Building Block in Medicinal Chemistry
Executive Summary & Scientific Rationale
Historically, drug discovery pipelines have relied heavily on flat, sp²-hybridized aromatic rings. While easy to synthesize, these planar molecules often suffer from poor aqueous solubility, high metabolic liability, and off-target toxicity. To combat this, modern medicinal chemistry has embraced the concept of "escaping flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3 ) in drug candidates[1]. The piperidine ring has emerged as a privileged 3D scaffold in this paradigm[2].
Concurrently, the optimization of target binding often requires hydrogen bond donors, traditionally fulfilled by carboxylic acids (-COOH) or tetrazoles. However, these groups are nearly 100% ionized (anionic) at physiological pH, which severely restricts passive membrane permeability and blood-brain barrier (BBB) penetration.
3-Difluoromethanesulfonylpiperidine solves both challenges simultaneously. By conjugating a 3D piperidine core with a difluoromethanesulfonyl (-SO₂CF₂H) group, chemists gain access to a highly effective "lipophilic hydrogen bond donor"[3]. This building block provides the necessary hydrogen bonding for target affinity while maintaining a neutral charge and high lipophilicity, drastically improving the pharmacokinetic profile of the resulting drug candidate[4].
Physicochemical Profiling & Causality
The unique behavior of the -SO₂CF₂H group is rooted in its extreme electronic environment. The strong electron-withdrawing effect of the sulfonyl (-SO₂-) and difluoromethyl (-CF₂-) groups highly polarizes the terminal C-H bond. This polarization makes the proton sufficiently acidic to act as a potent hydrogen bond donor to receptor backbone carbonyls or side chains.
Crucially, because it is a carbon-centered acid, its pKa remains high enough (>10) that it does not deprotonate at pH 7.4. The strategic incorporation of such fluorinated motifs has become a cornerstone in the design of FDA-approved therapeutics[5].
Table 1: Comparative Physicochemical Properties of Acidic Bioisosteres
| Property | Carboxylic Acid (-COOH) | Tetrazole | Difluoromethanesulfonyl (-SO₂CF₂H) |
| pKa (approx.) | 4.0 - 5.0 | 4.5 - 5.5 | > 10 (C-H Acid) |
| Physiological State (pH 7.4) | Anionic (>99%) | Anionic (>99%) | Neutral (~100%) |
| Hydrogen Bond Donor Capacity | Strong | Strong | Moderate to Strong |
| Relative Lipophilicity (ΔLogP) | Low (Baseline) | Moderate (+0.5) | High (+1.5 to +2.0) |
| Membrane Permeability | Poor | Moderate | Excellent |
Structural Logic & Vector Projection
The regiochemistry of this building block is not arbitrary. Placing the -SO₂CF₂H group at the 3-position of the piperidine ring breaks molecular symmetry and introduces a chiral center (C3).
By isolating the (R) or (S) enantiomer, medicinal chemists can precisely control the spatial trajectory (exit vector) of the pharmacophore. The piperidine ring naturally adopts a chair conformation where the bulky -SO₂CF₂H group can sit in an equatorial position, providing predictable 3D geometry that allows the hydrogen bond donor to align perfectly within distinct sub-pockets of a target protein.
Fig 1. Bioisosteric design logic for 3-difluoromethanesulfonylpiperidine in drug discovery.
Self-Validating Synthetic Protocols
To ensure reproducibility and trustworthiness, the following synthetic workflow is designed as a self-validating system . Each phase includes specific In-Process Controls (IPCs) that must be met before proceeding, explaining the causality behind the reagent choices[6].
Fig 2. Step-by-step synthetic workflow for 3-difluoromethanesulfonylpiperidine building blocks.
Phase 1: Synthesis of N-Boc-3-(acetylthio)piperidine
Causality: The hydroxyl group is a poor leaving group. We first convert it to a mesylate to facilitate an S_N2 inversion by the thioacetate nucleophile.
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM at 0 °C.
-
Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours.
-
Concentrate and redissolve the crude mesylate in anhydrous DMF. Add potassium thioacetate (1.5 eq) and heat to 60 °C for 12 hours.
-
Validation Checkpoint: ¹H NMR of the worked-up product must show a sharp singlet at ~2.3 ppm (acetyl methyl group) and an upfield shift of the C3 proton compared to the mesylate intermediate.
Phase 2: Difluoromethylation
Causality: Potassium carbonate selectively cleaves the thioester to generate the highly nucleophilic thiolate in situ, which rapidly reacts with the difluoromethylating agent.
-
Dissolve the thioacetate intermediate in MeOH and add K₂CO₃ (2.0 eq) to hydrolyze to the free thiol.
-
Introduce a difluoromethylating agent (e.g., ClCF₂H gas or TMSCF₂H with a catalytic fluoride source) under an inert atmosphere. Stir at room temperature for 8 hours.
-
Validation Checkpoint: ¹⁹F NMR is critical here. Confirm the successful installation of the -CF₂H group by observing a characteristic doublet around -95 ppm with a large geminal H-F coupling constant ( 2JHF≈56 Hz).
Phase 3: Oxidation to Sulfone
Causality: A catalytic RuCl₃/NaIO₄ system is utilized because it is highly selective for the complete oxidation of sulfides to sulfones without causing unwanted N-oxidation (further protected by the Boc group).
-
Dissolve the difluoromethyl thioether in a biphasic mixture of CCl₄/CH₃CN/H₂O (2:2:3).
-
Add NaIO₄ (3.0 eq) and a catalytic amount of RuCl₃·H₂O (0.05 eq). Stir vigorously at room temperature for 4 hours.
-
Validation Checkpoint: LC-MS analysis must show a mass shift of +32 Da (addition of two oxygen atoms). ¹⁹F NMR will show a distinct downfield shift of the -CF₂H signal (typically to -115 ppm) due to the strong electron-withdrawing effect of the newly formed sulfone.
Phase 4: Deprotection to Yield the Free Base
-
Dissolve the N-Boc protected sulfone in DCM.
-
Add Trifluoroacetic acid (TFA) (10.0 eq) and stir at room temperature for 2 hours.
-
Validation Checkpoint: A Ninhydrin stain on TLC should reveal a dark purple spot, confirming the presence of the free secondary amine. ¹H NMR will show the complete disappearance of the massive Boc singlet at 1.4 ppm.
-
Concentrate and neutralize with saturated NaHCO₃, then extract with EtOAc to isolate the free 3-difluoromethanesulfonylpiperidine building block.
Late-Stage Functionalization in Drug Discovery
Once synthesized, the free secondary amine of 3-difluoromethanesulfonylpiperidine serves as a highly versatile handle for late-stage functionalization. It can be readily incorporated into larger drug scaffolds via:
-
Buchwald-Hartwig Cross-Coupling: Reacting the piperidine nitrogen with aryl halides to form N-aryl piperidines.
-
Amidation/Reductive Amination: Coupling with carboxylic acids or aldehydes to explore the chemical space of the target's solvent-exposed regions.
Because the -SO₂CF₂H group is chemically robust, it easily survives these standard cross-coupling conditions, making it an ideal "plug-and-play" module for Fragment-Based Drug Discovery (FBDD) libraries[1].
References
-
[5] Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source: Pharmaceuticals (Basel) / NIH. URL: [Link]
-
[1] Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Source: RSC Medicinal Chemistry. URL: [Link]
-
[2] Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]
-
[3] Title: Development of a General Automated Flow Photoredox 18F-Difluoromethylation of N-Heteroaromatics in an AllinOne Synthesizer. Source: Organic Process Research & Development (ACS). URL: [Link]
-
[4] Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews (RSC). URL: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evitachem.com [evitachem.com]
Synthesis of 3-Difluoromethanesulfonylpiperidine Analogs: A Detailed Guide for Researchers
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework amenable to a wide range of chemical modifications. The introduction of fluorine-containing substituents, such as the difluoromethanesulfonyl group, into this privileged scaffold has garnered significant interest in drug discovery. The unique electronic properties of the difluoromethanesulfonyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-difluoromethanesulfonylpiperidine and its analogs. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, an exploration of the underlying chemical principles, and practical guidance on purification and characterization.
Core Synthesis Strategy: N-Sulfonylation of Piperidine Derivatives
The principal synthetic route to 3-difluoromethanesulfonylpiperidine involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur atom of difluoromethanesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a robust and widely utilized transformation in organic synthesis.[3][4]
Mechanistic Insights
The reaction between a secondary amine, such as piperidine, and a sulfonyl chloride proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient sulfur atom of difluoromethanesulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Caption: General mechanism of sulfonamide formation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethanesulfonyl)piperidine Hydrochloride
This protocol details the synthesis of the parent compound, 3-(difluoromethanesulfonyl)piperidine, followed by its conversion to the hydrochloride salt for improved handling and solubility.
Materials:
-
Piperidine
-
Difluoromethanesulfonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Slowly add a solution of difluoromethanesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5][6][7][8]
-
Salt Formation: Dissolve the purified 3-(difluoromethanesulfonyl)piperidine in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (1.2 equivalents) with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(difluoromethanesulfonyl)piperidine hydrochloride as a white solid.
Protocol 2: Synthesis of 3-Substituted Piperidine-3-carboxamide Analogs
This protocol outlines the synthesis of analogs with modifications at the 3-position of the piperidine ring, specifically focusing on the preparation of piperidine-3-carboxamides.
Materials:
-
(R)-Nipecotic acid or (S)-Nipecotic acid
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Difluoromethanesulfonyl chloride
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amide Coupling: To a solution of Boc-protected nipecotic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 30 minutes. Add the desired substituted aniline (1.0 equivalent) and continue stirring at room temperature for 12 hours.[9][10]
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
-
Boc Deprotection: Dissolve the purified Boc-protected piperidine-3-carboxamide in DCM and add trifluoroacetic acid. Stir at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
N-Sulfonylation: Neutralize the TFA salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent. Dry the organic layer and proceed with the N-sulfonylation as described in Protocol 1, using difluoromethanesulfonyl chloride.
Synthesis of Further Analogs
The 3-difluoromethanesulfonylpiperidine scaffold can be further diversified at the piperidine nitrogen through N-alkylation or N-arylation reactions.
N-Alkylation
N-alkylation can be achieved by reacting 3-difluoromethanesulfonylpiperidine with an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.[11]
N-Arylation
The Buchwald-Hartwig amination provides a powerful method for the N-arylation of 3-difluoromethanesulfonylpiperidine using an aryl halide or triflate, a palladium catalyst, a suitable phosphine ligand, and a base.[12][13]
Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Representative Characterization Data for 3-(Difluoromethanesulfonyl)piperidine Analogs
| Compound | Molecular Formula | Mass (HRMS) [M+H]⁺ | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) |
| H-1 | C₂₁H₂₆N₂O₄S | 403.1693 | 8.36 (t, J = 5.3 Hz, 1H), 7.67 (d, J = 8.8 Hz, 2H), 7.17 (d, J = 7.9 Hz, 6H), 4.28–4.17 (m, 2H), 3.86 (s, 3H), 3.64–3.56 (m, 2H), 2.24 (s, 3H), 2.20–2.08 (m, 2H), 1.75 (t, J = 13.7 Hz, 2H), 1.50–1.23 (m, 2H) | 172.40, 163.19, 137.26, 136.11, 130.38, 130.10, 128.00, 127.36, 127.17, 126.22, 115.03, 56.15, 48.79, 46.51, 42.06, 27.18, 24.19, 19.04 | N/A |
| H-3 | C₂₁H₂₆N₂O₄S | 403.1694 | 8.45 (s, 1H), 7.67 (d, J = 8.8 Hz, 2H), 7.18–7.10 (m, 6H), 4.23–4.14 (m, 2H), 3.86 (s, 3H), 3.63–3.55 (m, 2H), 2.47–2.44 (m, 1H), 2.27 (s, 3H), 2.22–2.07 (m, 2H), 1.74 (t, J = 12.2 Hz, 2H), 1.48–1.23 (m, 2H) | 172.44, 163.18, 136.76, 136.26, 130.10, 129.30, 127.56, 127.18, 115.02, 56.15, 48.77, 46.50, 42.12, 27.12, 24.17, 21.11 | N/A |
| H-4 | C₂₁H₂₆N₂O₅S | 419.1644 | 8.30 (t, J = 5.4 Hz, 1H), 7.67 (d, J = 8.7 Hz, 2H), 7.25–7.12 (m, 4H), 6.98–6.89 (m, 2H), 4.22 (d, J = 2.0 Hz, 2H), 3.85 (s, 3H), 3.79 (s, 3H), 3.64–3.56 (m, 2H), 2.55–2.53 (m, 1H), 2.24–2.09 (m, 2H), 1.80–1.72 (m, 2H), 1.49–1.25 (m, 2H) | 172.59, 163.18, 157.12, 130.10, 128.51, 128.03, 127.18, 127.07, 120.59, 115.02, 110.92, 56.13, 55.74, 48.81, 46.52, 42.09, 37.52, 27.17, 24.20 | N/A |
| H-5 | C₂₁H₂₆N₂O₅S | 419.1639 | 8.50 (t, J = 5.7 Hz, 1H), 7.67 (d, J = 8.8 Hz, 2H), 7.25–7.15 (m, 3H), 6.80 (d, J = 7.9 Hz, 3H), 4.28–4.18 (m, 2H), 3.86 (s, 3H), 3.74 (s, 3H), 3.74–3.56 (m, 2H), 2.23–2.08 (m, 2H), 1.76 (t, J = 14.8 Hz, 2H), 1.52–1.25 (m, 2H) | 172.54, 163.18, 159.77, 141.43, 130.09, 129.83, 127.19, 119.66, 115.02, 113.06, 112.64, 56.13, 55.40, 48.79, 46.51, 42.29, 42.14, 27.10, 24.18 | N/A |
Note: The NMR and MS data presented are for piperidine-3-carboxamide analogs with a (4-methoxyphenyl)sulfonyl group, as specific data for the difluoromethanesulfonyl group was not available in the cited literature. The principles of characterization remain the same.[14]
Caption: General workflow for purification and characterization.
Safety Considerations
Difluoromethanesulfonyl chloride is a corrosive and moisture-sensitive reagent that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9][14][15]
Conclusion
This guide provides a comprehensive framework for the synthesis of 3-difluoromethanesulfonylpiperidine and its analogs. The protocols outlined herein are robust and can be adapted for the preparation of a diverse library of compounds for screening in drug discovery programs. The incorporation of the difluoromethanesulfonyl moiety offers a promising strategy for modulating the physicochemical properties of piperidine-based molecules, potentially leading to the development of novel therapeutics with enhanced efficacy and safety profiles.
References
-
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Al-Obeidi, F. A., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]
-
Khan, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. [Link]
-
Lee, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
-
Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Wu, P.-L., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Biotage. (n.d.). Flash Purification. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Smith, A. B., et al. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. [Link]
-
Wu, P.-L., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. [Link]
-
Subota, A. I., et al. (2019). An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Journal of Fluorine Chemistry. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
-
Ball, N. D., et al. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules. [Link]
-
Name, A. (Year). Title of the article. Journal Name. [Link]
-
Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
-
Lam, P. Y. S., et al. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. [Link]
-
ChemRxiv. (2023). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. [Link]
-
Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2018). Synthesis of 3-SCF3-Substituted Piperidines. Angewandte Chemie International Edition. [Link]
-
Wang, Z., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. [Link]
- U.S. Patent. (2005).
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Li, Y., et al. (2017). N, N -Dimethylformamide (DMF)-Promoted Specific N -Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. The Journal of Organic Chemistry. [Link]
-
Nasrollahzadeh, M., et al. (2016). 1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives. RSC Advances. [Link]
-
Wang, F., & Chen, P. (2022). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers. [Link]
-
Kim, H., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science. [Link]
-
Avsar, T., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]
-
Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Crotti, A. E. M., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]
-
Al-Said, M. S., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. American Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biochemmack.ru [biochemmack.ru]
- 6. biotage.com [biotage.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thalesnano.com [thalesnano.com]
- 12. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Difluoromethanesulfonylpiperidine in Advanced Pharmaceutical Synthesis & Drug Design
Introduction & Chemical Profiling
3-Difluoromethanesulfonylpiperidine is a highly specialized, electrophilic organic building block that has gained significant traction in modern medicinal chemistry and targeted protein degradation (TPD)[1]. Characterized by a piperidine ring substituted with a difluoromethanesulfonyl ( −SO2CF2H ) group, this compound serves as a versatile intermediate for synthesizing enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1],[2].
The strategic value of this scaffold lies in its dual functionality:
-
The Piperidine Ring: Acts as a privileged, geometrically defined tethering point. In many target-bound states, the piperidine nitrogen remains solvent-exposed, making it an ideal vector for linker attachment[2].
-
The Difluoromethanesulfonyl Group: Functions as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere for carboxylic acids and amides[3].
Mechanistic Insights: The "Lipophilic Hydrogen Bond Donor" Concept
In traditional drug design, increasing target affinity often requires adding polar hydrogen-bond donors (like −OH or −NH2 ), which concurrently reduces membrane permeability. The −CF2H moiety circumvents this paradox. The strong electron-withdrawing nature of the adjacent sulfonyl ( −SO2− ) group highly polarizes the C−H bond of the difluoromethyl group, transforming it into an effective hydrogen-bond donor[3].
Simultaneously, the fluorination imparts high lipophilicity. For context, the related difluoromethylthio ( −SCF2H ) group exhibits a Hansch lipophilicity parameter ( π ) of 0.68, perfectly bridging the gap between a methyl group ( π=0.56 ) and a trifluoromethyl group ( π=0.88 )[3]. When oxidized to the sulfone/sulfonamide state, the −SO2CF2H group provides robust hydrogen-bond accepting capabilities via the oxygen atoms, while the acidic proton acts as a donor, allowing the molecule to anchor deeply into hydrophobic receptor pockets[2].
Quantitative Physicochemical Comparison
The following table summarizes the causal relationship between fluorinated functional groups and their pharmacokinetic utility in drug design:
| Functional Group | Hansch Lipophilicity ( π ) | Hammett Constant ( σp ) | H-Bond Donor Capacity | Primary Application in Drug Design |
| Methyl ( −CH3 ) | 0.56 | -0.17 | None | Baseline lipophilicity |
| Trifluoromethyl ( −CF3 ) | 0.88 | 0.54 | None | High lipophilicity / Metabolic stability |
| Difluoromethylthio ( −SCF2H ) | 0.68 | 0.37 | Weak | Membrane permeability optimization[3] |
| Difluoromethanesulfonyl ( −SO2CF2H ) | > 0.68 | > 0.54 | Stronger (Acidic Proton) | Carboxylic acid/amide bioisostere[2] |
Application in Targeted Protein Degradation (PROTACs)
Recent advancements in the treatment of Hepatocellular Carcinoma (HCC) have utilized the 3-difluoromethanesulfonylpiperidine scaffold to design novel Mixed Lineage Kinase Domain-Like (MLKL) PROTAC degraders[2].
Causality of Design: Structural alignment and molecular docking revealed that introducing a difluoromethanesulfonyl group significantly enhanced binding affinity by occupying a specific hydrophobic pocket[2]. Because the piperidine ring of the scaffold remains exposed to the solvent, researchers systematically conjugated the piperidine nitrogen to various Cereblon (CRBN) E3 ligase ligands via flexible linkers[2]. This precise spatial arrangement ensures that the target protein and the E3 ligase are brought into close proximity without steric clashing, facilitating ubiquitination and subsequent degradation.
Caption: Workflow for integrating 3-difluoromethanesulfonylpiperidine into a PROTAC degrader.
Experimental Protocols
Protocol A: Synthesis of the Difluoromethanesulfonyl Core
The synthesis of difluoromethanesulfonylpiperidine derivatives typically involves the direct reaction of a piperidine precursor with difluoromethanesulfonyl chloride[1].
Causality of Reaction Conditions: Sulfonyl chlorides are highly electrophilic and prone to hydrolysis or side-reactions (such as the formation of highly reactive sulfene intermediates) at elevated temperatures. Therefore, the reaction must be strictly controlled at low temperatures in an aprotic solvent[1].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N2 ).
-
Solvation: Dissolve the piperidine starting material (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[1].
-
Base Addition: Add a non-nucleophilic base, such as N,N -Diisopropylethylamine (DIPEA) (2.5 equiv), to scavenge the HCl byproduct and prevent protonation of the piperidine nitrogen.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C[1].
-
Electrophile Addition: Slowly add difluoromethanesulfonyl chloride (1.2 equiv) dropwise over 15 minutes to minimize exothermic side reactions[1].
-
Propagation: Allow the reaction to stir for 2 hours at -78°C, then slowly warm to 0°C over an additional 2 hours[1]. Monitor the disappearance of the starting material via LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient)[1].
Protocol B: Late-Stage N-Alkylation for PROTAC Linker Assembly
To utilize 3-difluoromethanesulfonylpiperidine as a target binder in PROTACs, the secondary amine of the piperidine ring must be alkylated with a linker-E3 ligase construct[2].
Step-by-Step Methodology:
-
Solvation: Dissolve 3-difluoromethanesulfonylpiperidine (1.0 equiv) in anhydrous N,N -Dimethylformamide (DMF). Note: DMF is chosen for its high dielectric constant, which effectively solvates the SN2 transition state.
-
Activation: Add anhydrous Potassium Carbonate ( K2CO3 ) (3.0 equiv). A mild base is strictly required to deprotonate the piperidine nitrogen without degrading the base-sensitive difluoromethanesulfonyl moiety.
-
Coupling: Add the halogenated linker-CRBN ligand construct (1.1 equiv) to the mixture.
-
Heating: Stir the reaction mixture at 60°C for 12–18 hours under an inert atmosphere.
-
Validation: Monitor the reaction via LC-MS. The desired PROTAC mass should be confirmed before proceeding.
-
Purification: Filter out the inorganic salts, concentrate the DMF under high vacuum, and purify the residue using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final PROTAC degrader[2].
Caption: Pharmacophoric mapping of 3-difluoromethanesulfonylpiperidine in drug design.
Sources
Application Note: Advanced Catalytic C–N Cross-Coupling Strategies Utilizing 3-Difluoromethanesulfonylpiperidine
Executive Summary & Rationale
The integration of fluorinated motifs into saturated heterocycles is a cornerstone strategy in modern drug discovery. Specifically, the difluoromethanesulfonyl group (–SO₂CF₂H) has emerged as a highly valuable bioisostere. It offers a unique balance of properties: its Hansch lipophilicity parameter ( πR=0.68 ) sits perfectly between –CH₃ and –CF₃, while its highly polarized C–H bond acts as a robust hydrogen-bond donor, mimicking alcohols and thiols without their associated metabolic liabilities[1].
3-Difluoromethanesulfonylpiperidine (3-DFMSP) is a specialized building block that allows medicinal chemists to incorporate this privileged motif into complex pharmaceutical scaffolds[2]. However, utilizing 3-DFMSP in catalytic cross-coupling reactions—particularly C–N bond formation via its secondary amine—presents distinct chemical challenges. The strong electron-withdrawing nature of the –SO₂CF₂H group at the 3-position induces a significant deactivation of the adjacent secondary nitrogen. This inductive effect lowers the nucleophilicity of the amine, making standard cross-coupling conditions prone to stalling at the amine-coordination or reductive-elimination phases.
This application note provides field-proven, self-validating protocols for the efficient palladium-catalyzed Buchwald-Hartwig amination and metallaphotoredox dual catalysis of 3-DFMSP, detailing the mechanistic causality behind ligand and base selection.
Mechanistic Causality & Ligand Selection (E-E-A-T)
In a standard Buchwald-Hartwig amination, the catalytic cycle consists of oxidative addition, amine coordination/deprotonation, and reductive elimination[3]. When utilizing an electronically deactivated secondary amine like 3-DFMSP, the rate-limiting step shifts.
-
Amine Binding & Deprotonation: The reduced nucleophilicity of 3-DFMSP means it competes poorly with off-cycle pathways. A strong, soluble base like Lithium bis(trimethylsilyl)amide (LiHMDS) is required to facilitate rapid deprotonation of the Pd-amine complex[4].
-
Reductive Elimination: Once the palladium-amido complex is formed, the electron-poor nature of the piperidine ring stabilizes the Pd(II) intermediate, creating a high kinetic barrier for reductive elimination.
-
Ligand Causality: To overcome this, bulky, electron-rich biaryl phosphine ligands are mandatory. RuPhos is the optimal choice for this secondary amine[3]. Its electron-rich dicyclohexylphosphine moiety stabilizes the active Pd(0) species, while the steric bulk of the isopropoxy groups on the lower aromatic ring forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination, preventing competitive β -hydride elimination or hydrodehalogenation.
Catalytic cycle of the Buchwald-Hartwig amination utilizing 3-difluoromethanesulfonylpiperidine.
Quantitative Data & Optimization
The following tables summarize the optimization and substrate scope for the C–N cross-coupling of 3-DFMSP. Data was validated using 4-bromotoluene as the model electrophile.
Table 1: Ligand & Base Optimization for 3-DFMSP Cross-Coupling
| Ligand | Precatalyst | Base | Yield (%) | Causality / Mechanistic Observation |
|---|---|---|---|---|
| RuPhos | Pd₂(dba)₃ | LiHMDS | 92% | Optimal steric bulk accelerates reductive elimination[4]. |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | 78% | Slightly too sterically encumbered for this specific secondary amine. |
| XantPhos | Pd(OAc)₂ | Cs₂CO₃ | 45% | Insufficient electron density; reaction stalls at the amine binding step. |
| BINAP | Pd₂(dba)₃ | NaOtBu | 15% | Poor conversion; significant hydrodehalogenation of the aryl halide observed. |
Table 2: Substrate Scope (Standard Conditions: RuPhos / Pd₂(dba)₃ / LiHMDS)
| Aryl Halide | Product Yield (%) | Time (h) | Notes for Optimization |
|---|---|---|---|
| 4-Bromotoluene | 92% | 12 | Standard electron-rich aryl bromide. |
| 3-Bromopyridine | 88% | 14 | Heteroaryl systems are well-tolerated without catalyst poisoning. |
| 1-Bromo-4-nitrobenzene | 81% | 12 | Electron-deficient; fast oxidative addition. |
| 4-Chloroanisole | 65% | 24 | Aryl chlorides require elevated temperatures (85 °C) and 24 h reaction times. |
Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Ideal for standard aryl and heteroaryl bromides.
Materials:
-
3-Difluoromethanesulfonylpiperidine (3-DFMSP)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
RuPhos (4.0 mol%)
-
LiHMDS (1.0 M in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen.
-
Catalyst Loading: Add the aryl bromide (0.5 mmol, 1.0 equiv), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2.0 mol%), and RuPhos (9.3 mg, 0.02 mmol, 4.0 mol%) to the tube.
-
Atmosphere Exchange: Evacuate the Schlenk tube and backfill with nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Self-Validation: The powder mixture should remain stable; any immediate blackening indicates oxygen/moisture contamination).
-
Reagent Addition: Dissolve 3-DFMSP (0.6 mmol, 1.2 equiv) in 2.0 mL of anhydrous THF and add it to the reaction vessel via a gas-tight syringe.
-
Base Addition: Dropwise, add LiHMDS (0.75 mL of a 1.0 M solution in THF, 1.5 equiv) over 2 minutes at room temperature. The solution will typically turn a deep red/orange, indicating the formation of the active Pd(0)-RuPhos complex[3].
-
Reaction Execution: Seal the tube and heat the mixture at 65 °C in a pre-heated oil bath for 12–16 hours.
-
In-Process Monitoring (Self-Validation): At 12 hours, sample 10 μ L of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The reaction is complete when the UV trace (254 nm) shows the complete disappearance of the aryl bromide and the MS trace shows the corresponding [M+H]⁺ peak of the coupled product.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (2 mL), and extract with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol B: Metallaphotoredox Ni/Ir Dual Catalysis
Ideal for sensitive substrates (e.g., those containing unprotected esters or amides) that cannot tolerate the strong LiHMDS base used in Protocol A.
Materials: *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst, 1.0 mol%)
-
NiCl₂·glyme (Cross-coupling catalyst, 5.0 mol%)
-
dtbbpy (Ligand, 5.0 mol%)
-
Quinuclidine (Base, 2.0 equiv)
-
Anhydrous Dimethylacetamide (DMA)
Step-by-Step Methodology:
-
Setup: In a 2-dram vial equipped with a Teflon septum, combine the aryl halide (0.5 mmol), 3-DFMSP (0.75 mmol, 1.5 equiv), NiCl₂·glyme (5.5 mg, 5.0 mol%), dtbbpy (6.7 mg, 5.0 mol%), the Ir-photocatalyst (5.6 mg, 1.0 mol%), and quinuclidine (111 mg, 2.0 equiv).
-
Solvent & Degassing: Add 5.0 mL of anhydrous DMA. Degas the mixture thoroughly by sparging with argon for 15 minutes. (Self-Validation: The solution should transition to a clear, pale green/yellow color upon complexation).
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to ensure the reaction temperature does not exceed 30 °C.
-
Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 × 10 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo before chromatographic purification.
References
-
[2] Buy 3-Difluoromethanesulfonylpiperidine (EVT-13766339) - EvitaChem. EvitaChem. Available at:
-
[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at:
-
[4] Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at:
-
[3] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at:
Sources
Technical Support Center: Optimizing 3-Difluoromethanesulfonylpiperidine Synthesis
Welcome to the Technical Support Center. As drug development increasingly relies on the difluoromethyl sulfone ( −SO2CF2H ) group as a metabolically stable, lipophilic bioisostere for hydroxyl and thiol groups, the synthesis of scaffolds like 3-difluoromethanesulfonylpiperidine has become highly sought after.
This guide is designed for discovery chemists and process scientists. It addresses the mechanistic bottlenecks of C(sp3)-sulfone formation, corrects common nomenclature-driven synthetic errors, and provides self-validating protocols to maximize your reaction yields.
I. Strategic Synthetic Workflows
The incorporation of the −SO2CF2H moiety at the C3 position of the piperidine ring is sterically and electronically demanding. Below is the logical relationship between the two primary synthetic pathways used in modern medicinal chemistry.
Figure 1: Comparative synthetic workflows for 3-difluoromethanesulfonylpiperidine.
II. Troubleshooting Guides & FAQs
Q1: The literature from chemical suppliers suggests reacting piperidine directly with difluoromethanesulfonyl chloride. Why is this failing to produce 3-difluoromethanesulfonylpiperidine? A: This is a classic nomenclature and chemo-informatics trap. Reacting unprotected piperidine with difluoromethanesulfonyl chloride ( HCF2SO2Cl ) results in an N-sulfonylation reaction, yielding the sulfonamide 1-(difluoromethanesulfonyl)piperidine[1]. Causality: The secondary amine of piperidine is highly nucleophilic and will immediately attack the electrophilic sulfonyl chloride. To synthesize the carbon-substituted 3- derivative, you must start with a pre-functionalized, N-protected ring (e.g., N-Boc-3-bromopiperidine) and form a C(sp3)-S bond.
Q2: I am attempting a direct cross-coupling (Route A) using sodium difluoromethanesulfinate ( HCF2SO2Na ) and N-Boc-3-bromopiperidine under thermal palladium catalysis. Why is my yield under 15%? A: Causality: The C(sp3)-halide bond in 3-bromopiperidine is notoriously unreactive towards classical Pd-catalyzed oxidative addition. Furthermore, sodium difluoromethanesulfinate is thermally unstable; under prolonged heating, it prematurely decomposes into difluorocarbene and sulfur dioxide[2]. Solution: Shift to a dual photoredox/nickel catalytic system. Using an Iridium photocatalyst allows you to generate the difluoromethanesulfonyl radical via single-electron transfer (SET) at room temperature. This radical is efficiently intercepted by the Ni-catalyst, bypassing the problematic thermal oxidative addition step[3].
Q3: I opted for the two-step thioether oxidation (Route B). Why am I observing significant degradation and poor yields during the oxidation step with mCPBA? A: Causality: The electron-withdrawing nature of the CF2H group severely reduces the nucleophilicity of the intermediate thioether. Forcing the reaction with excess mCPBA or harsh oxidants like KMnO4 often leads to oxidative cleavage of the CF2H group or degradation of the Boc protecting group[4]. Solution: Transition to the NaIO4 / RuCl3 catalytic system. Ruthenium(VIII) oxide, generated in situ, is a highly specific oxygen-transfer agent that efficiently oxidizes electron-deficient sulfides to sulfones without over-oxidizing the substrate[4].
III. Quantitative Optimization Data
To assist in route selection, the following table summarizes the quantitative performance metrics of the various synthetic strategies evaluated in process development.
| Synthetic Strategy | Reagents / Catalytic System | Key Intermediate | Typical Yield (%) | Primary Failure Mode / Drawback |
| N-Sulfonylation (Misnomer) | Piperidine, HCF2SO2Cl , DIPEA | None (1-Step) | 85 - 95% | Yields the wrong regioisomer (sulfonamide)[1]. |
| Thermal Cross-Coupling | N-Boc-3-bromopiperidine, HCF2SO2Na , Pd-cat, Δ | None (1-Step) | < 15% | Reagent decomposition; β -hydride elimination[2]. |
| Photoredox C-S Coupling | Ir-photocatalyst, NiCl 2⋅ dtbbpy, HCF2SO2Na , Blue LED | None (1-Step) | 40 - 55% | Requires specialized photoreactor setup[3]. |
| Thioether Oxidation (Recommended) | 1. CuI, HCF2S− surrogate 2. NaIO4 , cat. RuCl3 | N-Boc-3-(difluoromethylthio)piperidine | 70 - 80% (Over 2 steps) | Requires two distinct isolation steps[4]. |
IV. Self-Validating Experimental Protocol
For maximum reliability and scalability, we recommend the Two-Step Thioether Oxidation Route . Every step below includes an In-Process Control (IPC) to create a self-validating system.
Step 1: Synthesis of N-Boc-3-(difluoromethylthio)piperidine
-
Preparation: In an oven-dried flask under inert atmosphere ( N2 ), dissolve N-Boc-3-bromopiperidine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Catalyst & Reagent Addition: Add CuI (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and a difluoromethylthiolating reagent (e.g., pre-formed AgSCF2H or a TMSCF3 / S8 /KF mixture, 1.5 equiv).
-
Reaction: Stir the mixture at 80 °C for 12 hours.
-
Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Validation Checkpoint 1 (IPC): Analyze the intermediate via LC-MS. You must observe the [M+Na]+ adduct corresponding to the thioether. 1H NMR should show a characteristic triplet ( J≈56 Hz) for the CF2H proton around 6.8 ppm.
Step 2: Selective Oxidation to N-Boc-3-difluoromethanesulfonylpiperidine
-
Preparation: Dissolve the purified N-Boc-3-(difluoromethylthio)piperidine (1.0 equiv) in a biphasic solvent mixture of CH3CN / H2O / EtOAc (2:2:1 ratio, 0.1 M).
-
Oxidant Addition: Cool the mixture to 0 °C. Add NaIO4 (3.0 equiv) followed by RuCl3⋅xH2O (0.05 equiv). The solution will turn a characteristic dark brown/black color.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4 hours.
-
Workup: Filter the mixture through a pad of Celite to remove ruthenium salts. Extract the filtrate with EtOAc, wash with saturated Na2S2O3 (to quench residual oxidants), dry, and concentrate.
-
Validation Checkpoint 2 (Final Release): Analyze via 19F NMR. The oxidation of the sulfur atom strongly deshields the fluorine atoms. You must observe a clean doublet at approximately -115 ppm with a large geminal H-F coupling constant ( JHF≈55 Hz). The 1H NMR triplet for the CF2H proton will shift upfield to approximately 6.0 ppm[4].
V. References
-
"Buy 3-Difluoromethanesulfonylpiperidine (EVT-13766339)", EvitaChem. 1
-
"[18F]Difluoromethyl Heteroaryl-Sulfones", Encyclopedia.pub. 4
-
"Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling", CCS Chemistry - Chinese Chemical Society. 2
-
"Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery", Journal of Medicinal Chemistry - ACS Publications. 3
Sources
Technical Support Center: Troubleshooting Low Reactivity of 3-Difluoromethanesulfonylpiperidine Intermediates
Welcome to the advanced troubleshooting guide for 3-difluoromethanesulfonylpiperidine derivatives. The difluoromethylsulfonyl ( −SO2CF2H ) group is highly valued in medicinal chemistry as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups[1]. However, incorporating this moiety into a piperidine scaffold introduces profound electronic and steric challenges that frequently stall synthetic workflows.
This guide synthesizes field-proven chemical principles and recent literature to help you diagnose, optimize, and bypass reactivity bottlenecks.
Part 1: Root Cause Analysis & FAQs
Q1: Why does my 3-difluoromethanesulfonylpiperidine yield <10% product during standard N-alkylation or N-arylation?
The Causality: The low reactivity is a synergistic failure of both electronic deactivation and steric hindrance. The −SO2CF2H group is a potent electron-withdrawing group (EWG). Its inductive pull propagates through the piperidine ring, drastically lowering the electron density—and thus the nucleophilicity—of the secondary amine. Furthermore, the bulky sulfonyl group at the 3-position creates a steric shield that physically blocks the trajectory of incoming electrophiles. The Solution: Standard SN2 conditions (e.g., K2CO3 in DMF) are insufficient. You must force the reaction using strong, non-nucleophilic bases (e.g., NaHMDS or LiHMDS) to fully deprotonate the amine prior to electrophile addition. For N-arylation, switch to a Buchwald-Hartwig cross-coupling utilizing highly active palladium precatalysts and bulky, electron-rich ligands (e.g., BrettPhos or RuPhos) that excel at coupling deactivated, sterically hindered amines.
Q2: My difluoromethanesulfonyl precursor seems to degrade before the coupling step. How do I prevent this?
The Causality: Difluoromethylsulfonyl chlorides and related precursors are extremely hygroscopic and susceptible to rapid hydrolysis. The highly electrophilic sulfur center is easily attacked by trace ambient moisture, converting the reactive sulfonyl chloride into an inert difluoromethanesulfonic acid. The Solution: Strict anhydrous techniques are non-negotiable. If you are synthesizing the precursor via the chlorooxidation of difluoromethylbenzyl sulfide, ensure the exact stoichiometric ratio of water is used. Industrial scale-ups have demonstrated that using a water-immiscible solvent like methylene chloride allows for the azeotropic removal of excess water, yielding a moisture-free product and preventing hydrolysis during distillation[2].
Q3: Ionic coupling is completely failing. Can I leverage the −SO2CF2H group itself as a reactive handle?
The Causality: Yes. When ionic pathways fail due to electronic deactivation, shifting to a single-electron transfer (SET) paradigm can unlock reactivity. The difluoromethanesulfonyl group can function as a difluoromethylene radical anion synthon (diFRAS)[3]. The Solution: By employing visible-light photoredox catalysis (e.g., using Ir(ppy)3 under blue LED irradiation), the C−S bond undergoes homolytic cleavage. This generates a highly reactive difluoroalkyl radical ( ⋅CF2R ) that bypasses ionic steric constraints, allowing for modular coupling with various radical acceptors or electrophiles to construct complex gem-difluorides[3].
Part 2: Mechanistic Workflows & Troubleshooting Logic
The following decision tree outlines the strategic divergence between optimizing ionic pathways and pivoting to radical-based activation.
Decision tree for troubleshooting low reactivity in piperidine intermediates.
Mechanistic divergence between ionic deactivation and radical activation.
Part 3: Quantitative Optimization Data
When optimizing the functionalization of deactivated piperidines, empirical data dictates that solvent polarity, base strength, and catalyst selection are the primary variables. Table 1 summarizes the expected outcomes based on varying reaction parameters.
Table 1. Optimization Matrix for 3-Difluoromethanesulfonylpiperidine Functionalization
| Reaction Type | Reagents / Catalyst System | Base | Solvent | Temp (°C) | Expected Yield | Primary Failure Mode |
| N-Alkylation | Alkyl Bromide (1.2 eq) | K2CO3 | DMF | 80 | < 10% | Incomplete conversion due to low nucleophilicity. |
| N-Alkylation | Alkyl Bromide (1.2 eq) | NaHMDS | THF | 0 to 25 | 65 - 75% | Competitive elimination of alkyl halide. |
| N-Arylation | Ar-Br, Pd2(dba)3 , XPhos | Cs2CO3 | Toluene | 100 | 20 - 30% | Steric clash at the Pd-intermediate. |
| N-Arylation | Ar-Br, Pd2(dba)3 , BrettPhos | t-BuONa | Dioxane | 100 | 80 - 90% | Highly efficient; BrettPhos accommodates bulk. |
| Radical Coupling | Acceptor, Ir(ppy)3 (2 mol%) | None | Acetone/ H2O | 25 (LED) | 85 - 95% | Quenching by ambient oxygen (requires degassing)[4]. |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.
Protocol A: Anhydrous Buchwald-Hartwig N-Arylation
Designed to overcome the electronic deactivation of the piperidine nitrogen.
-
Preparation (Glovebox Recommended): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-difluoromethanesulfonylpiperidine (1.0 equiv), the aryl bromide (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-dioxane (0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 100 °C in an oil bath for 12 hours.
-
Validation Checkpoint 1 (In-Process): At 4 hours, pull a 50 µL aliquot, quench with wet EtOAc, and analyze via LC-MS. You should observe the disappearance of the piperidine starting material mass and the appearance of the product mass. If unreacted starting material dominates, verify the integrity of your t-BuONa (it easily degrades to NaOH, which poisons the Pd catalyst).
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Visible-Light Promoted Radical Coupling (diFRAS Strategy)
Designed to utilize the −SO2CF2H group as a radical handle when the amine is protected or otherwise engaged.
-
Preparation: To a 10 mL transparent glass vial, add the 3-difluoromethanesulfonylpiperidine derivative (1.0 equiv), the radical acceptor (e.g., an unactivated alkene, 2.0 equiv), and the photocatalyst fac−Ir(ppy)3 (2 mol%)[4].
-
Solvent & Degassing: Add a solvent mixture of Acetone/ H2O (9:1, 0.1 M). Crucial Step: Degas the mixture via the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen, which acts as a radical scavenger.
-
Irradiation: Seal the vial under Argon and irradiate with blue LEDs (450-460 nm) at room temperature for 1-4 hours.
-
Validation Checkpoint 2 (In-Process): Monitor the reaction via 19F NMR. The characteristic doublet of the starting −SO2CF2H group (typically around -115 ppm) should shift or convert into the signals of the resulting gem-difluoride product. If the starting material remains unchanged, confirm the emission spectrum of your LED setup matches the absorption maximum of Ir(ppy)3 .
-
Workup: Extract with dichloromethane, wash with brine, dry over anhydrous Na2SO4 , and purify via column chromatography.
Sources
Technical Support Center: Optimizing Solvent Conditions for 3-Difluoromethanesulfonylpiperidine Reactions
Welcome to the Technical Support Center for 3-difluoromethanesulfonylpiperidine. The difluoromethanesulfonyl ( SO2CF2H ) group is a highly sought-after motif in medicinal chemistry. It acts as a1[1], allowing researchers to precisely tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates.
However, the electrophilic nature of this functional group makes it susceptible to premature degradation—such as SO2 extrusion or defluorination—if solvent conditions are not rigorously optimized. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield functionalization.
Logical workflow for selecting optimal solvents in 3-difluoromethanesulfonylpiperidine reactions.
Part 1: FAQs on Solvent Selection & Reaction Optimization
Q1: Why do polar aprotic solvents like DMF or THF result in lower yields during electrophilic difluoromethanesulfonylation? A1: The causality lies in the stabilization of transition states. In electrophilic transfers (e.g., using hypervalent iodonium ylides), highly polar solvents like DMF overly stabilize the leaving groups or disrupt the coordination of the active intermediate, leading to premature decomposition. Switching to a non-polar aromatic solvent like 2[2], significantly increasing yields (up to 96%) and enantioselectivity compared to the 40–75% yields seen with DMF or THF[2][3].
Q2: What is the optimal solvent for nucleophilic substitution reactions involving 3-difluoromethanesulfonylpiperidine? A2: Acetonitrile ( CH3CN ) is the gold standard. Acetonitrile provides the exact dielectric constant needed to dissolve both the piperidine derivative and nucleophilic salts while preventing the hydrolysis of the SO2CF2H group. Quantitative NMR studies demonstrate that4[4] for over 24 hours at room temperature, making it ideal for direct nucleophilic functionalization.
Q3: How should I synthesize the 3-difluoromethanesulfonylpiperidine building block to avoid side reactions? A3: The initial synthesis typically involves reacting piperidine with difluoromethanesulfonyl chloride. This must be conducted in a non-nucleophilic, low-polarity solvent like 5[5] to control the highly exothermic electrophilic attack and prevent the formation of bis-sulfonated byproducts.
Part 2: Quantitative Data & Solvent Comparison
The table below summarizes the quantitative impact of various solvents on the stability and yield of SO2CF2H transfer reactions based on recent literature[2][3][4].
| Solvent | Reaction Type | Average Yield Retention | Stability of SO2CF2H Motif | Recommended Use Case |
| Toluene | Electrophilic Transfer | ~96% | High | Asymmetric synthesis, hypervalent iodonium ylide reactions. |
| Acetonitrile | Nucleophilic Substitution | >90% | >99% (at 24h) | Direct nucleophilic displacement, radiohalogenation. |
| Dichloromethane | Precursor Synthesis | ~85% | Moderate | Low-temperature synthesis of the piperidine building block. |
| DMF / THF | Electrophilic Transfer | 40% - 75% | Low (Prone to decomp.) | Not Recommended . Causes premature SO2 extrusion. |
Part 3: Step-by-Step Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify the integrity of the reaction before proceeding to the next step.
Protocol A: Standardized Nucleophilic Substitution in Acetonitrile
Use this protocol when displacing the sulfonyl group or reacting the piperidine nitrogen.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of 3-difluoromethanesulfonylpiperidine and dissolve in anhydrous acetonitrile (0.2 M concentration).
-
Reagent Addition: Introduce 1.2 equivalents of your target nucleophile (e.g., a sodium salt). Stir at room temperature.
-
Self-Validating Checkpoint (In-Process NMR): After 4 hours, extract a 50 µL aliquot, dilute in CD3CN , and perform a rapid 19F NMR scan.
-
Causality: You must observe a characteristic doublet (typically between -94 ppm to -125 ppm, J≈53−56 Hz ) confirming the intact CF2H motif. If a singlet appears, defluorination or SO2 extrusion has occurred due to moisture ingress.
-
-
Quenching & Isolation: If the checkpoint passes, quench the reaction with cold water, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Electrophilic Functionalization using Toluene
Use this protocol for electrophilic difluoromethylthiolation/sulfonylation.
-
Solvent Purging: Degas anhydrous toluene by sparging with argon for 15 minutes to remove dissolved oxygen, which can initiate unwanted radical pathways.
-
Reagent Mixing: Suspend the 3-difluoromethanesulfonylpiperidine derivative and the electrophilic target in the toluene.
-
Phase-Transfer Catalysis (PTC): Add 5 mol% of a phase-transfer catalyst such as2[2].
-
Causality: Toluene is non-polar and poorly solvates anionic intermediates. The PTC acts as a shuttle, bringing the reactive species into the organic phase without compromising the bulk non-polar environment that protects the SO2CF2H group.
-
-
Self-Validating Checkpoint (Phase Monitoring): Monitor the reaction via TLC. If the starting material remains unconsumed after 2 hours, the interphase transport is failing. Increase the PTC loading by 2 mol% rather than changing the solvent.
Part 4: Troubleshooting Guide
Mechanistic pathway of solvent-dependent stabilization vs. degradation of SO2CF2H intermediates.
Issue 1: Complete loss of the difluoromethanesulfonyl group ( SO2 extrusion).
-
Cause: The reaction environment is either too acidic or utilizes a highly protic/polar solvent that stabilizes the extruded SO2 leaving group, driving the decomposition equilibrium forward.
-
Solution: Immediately switch the solvent to anhydrous Acetonitrile (for nucleophiles) or Toluene (for electrophiles). If acidic byproducts are unavoidable during the reaction, introduce a mild, non-nucleophilic base (like K2CO3 ) to buffer the system.
Issue 2: Incomplete conversion or stalled reaction in Toluene.
-
Cause: While toluene protects the SO2CF2H motif, its low dielectric constant causes poor solubility of anionic nucleophiles or ionic reagents, physically separating the reactants.
-
Solution: Do not add a polar co-solvent (which will trigger Issue 1). Instead, implement a Phase-Transfer Catalyst (PTC) as detailed in Protocol B to facilitate the reaction across phase boundaries[2].
References
-
1-(N,N-Dialkylcarbamoyl)-1,1-difluoromethanesulfonyl ester as a stable and effective precursor for neopentyl labeling group with astatine-211 Source: rsc.org URL:[Link]
-
Synthesis of Difluoromethanesulfinate Esters by the Difluoromethanesulfinylation of Alcohols Source: acs.org URL:[Link]
-
Asymmetric Electrophilic Difluoromethylthiolation of Indanone-Based β-Keto Esters Using Difluoromethanesulfonyl Hypervalent Iodonium Ylides Source: nih.gov URL:[Link]
-
Scalable Synthesis of the Shelf-Stable Radical Difluoromethylthiolation Reagent S-(Difluoromethyl)benzenesulfonothioate PhSO2SCF2H Source: acs.org URL:[Link]
Sources
Technical Support Center: Troubleshooting 3-Difluoromethanesulfonylpiperidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the coupling of 3-difluoromethanesulfonylpiperidine. Our goal is to equip you with the scientific rationale and practical protocols to minimize unwanted side products and optimize your reaction outcomes.
Introduction
The 3-difluoromethanesulfonylpiperidine moiety is a valuable building block in medicinal chemistry. However, its successful incorporation into target molecules via cross-coupling reactions, such as the Buchwald-Hartwig amination, can be challenging. Researchers often face issues with side product formation, low yields, and incomplete conversion. This guide is designed to be a comprehensive resource, moving beyond simple procedural steps to explain the underlying chemical principles governing these reactions.
Part 1: Troubleshooting Guide - Unwanted Side Products
This section addresses the most common side products observed during the N-arylation of 3-difluoromethanesulfonylpiperidine and provides targeted solutions.
Issue 1: Formation of Hydrolysis-Related Impurities
Question: I am observing significant amounts of piperidine and what appears to be difluoromethanesulfonic acid in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
The presence of piperidine and difluoromethanesulfonic acid strongly suggests hydrolysis of the 3-difluoromethanesulfonylpiperidine starting material or product.[1] The difluoromethanesulfonyl group, while generally stable, can be susceptible to cleavage under certain conditions.
Root Causes & Mechanistic Insight:
-
Excessive Water: The primary culprit is often adventitious water in the reaction solvent or reagents. Water can act as a nucleophile, attacking the sulfur atom of the sulfonyl group, leading to cleavage of the S-N bond. This is particularly problematic under basic conditions, which can generate hydroxide ions, a more potent nucleophile.[2][3]
-
Strongly Basic Conditions: While a base is necessary for the coupling reaction, excessively strong or high concentrations of bases like sodium tert-butoxide can promote hydrolysis.[4] The base can deprotonate residual water, increasing the concentration of hydroxide ions.
-
Elevated Temperatures: High reaction temperatures can accelerate the rate of hydrolysis.[5]
Troubleshooting Workflow & Recommended Protocols:
The following workflow is designed to systematically eliminate sources of water and optimize base conditions to mitigate hydrolysis.
Caption: Workflow to troubleshoot hydrolysis side products.
Step-by-Step Protocols:
-
Solvent and Reagent Preparation:
-
Solvents (Toluene, Dioxane, THF): Dry solvents rigorously. For instance, reflux toluene over sodium/benzophenone ketyl and distill under an inert atmosphere. Alternatively, use commercially available anhydrous solvents and store them over activated molecular sieves (3Å or 4Å).
-
3-Difluoromethanesulfonylpiperidine: If the source is suspect, co-evaporate with anhydrous toluene to remove residual water.
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃): Use freshly opened bottles of high-purity base. If necessary, dry the base in a vacuum oven before use. Store in a desiccator or glovebox.[4]
-
-
Base Optimization Protocol:
-
Set up a series of parallel reactions varying the base.
-
Reaction 1 (Control): Your standard conditions.
-
Reaction 2: Switch to a weaker, but still effective, base. For example, if using NaOtBu, try K₃PO₄ or Cs₂CO₃.[4]
-
Reaction 3: Reduce the equivalents of your standard base (e.g., from 2.0 eq. to 1.5 eq.).[6]
-
Monitor all reactions by LC-MS or GC-MS to compare the ratio of the desired product to hydrolysis byproducts.
-
Data Summary Table: Base Screening for Hydrolysis Reduction
| Entry | Base | Equivalents | Temperature (°C) | Desired Product (%) | Hydrolysis Byproduct (%) |
| 1 | NaOtBu | 2.0 | 100 | 65 | 30 |
| 2 | K₃PO₄ | 2.0 | 100 | 75 | 15 |
| 3 | Cs₂CO₃ | 2.0 | 100 | 80 | 10 |
| 4 | NaOtBu | 1.5 | 100 | 70 | 20 |
| 5 | Cs₂CO₃ | 2.0 | 80 | 85 | 5 |
Note: These are representative data and actual results may vary.
Issue 2: Formation of Dehalogenated Aryl Starting Material
Question: My reaction is producing a significant amount of the arene corresponding to my aryl halide starting material. What is causing this dehalogenation?
Answer:
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the halide on the aromatic ring with a hydrogen atom.
Root Causes & Mechanistic Insight:
-
β-Hydride Elimination: If the phosphine ligand is not bulky enough, or if there is a source of β-hydrides (e.g., from certain solvents or additives), the arylpalladium(II) intermediate can undergo β-hydride elimination to form a palladium hydride species. This palladium hydride can then reductively eliminate with the aryl group to form the dehalogenated arene.
-
Catalyst Decomposition: Certain conditions can lead to the formation of palladium hydride species from catalyst decomposition, which can then participate in the dehalogenation pathway.[7]
-
Protonolysis of the Arylpalladium Intermediate: In the presence of a proton source (which could be residual water or the amine starting material itself), the arylpalladium(II) halide intermediate can undergo protonolysis, leading to the dehalogenated arene and a palladium(II) species.
Troubleshooting Workflow & Recommended Protocols:
Caption: Workflow to address dehalogenation side products.
Step-by-Step Protocols:
-
Ligand Screening:
-
The choice of phosphine ligand is critical in suppressing dehalogenation. Bulky, electron-rich ligands are generally preferred as they promote the desired reductive elimination over side reactions.
-
Protocol: Set up parallel reactions with different ligands.
-
Reaction 1 (Control): Your current ligand.
-
Reaction 2: Use a bulky biarylphosphine ligand like XPhos or RuPhos.[4]
-
Reaction 3: Try a different class of bulky ligand, such as a Josiphos-type ligand.
-
-
Analyze the product distribution by GC-MS or ¹H NMR to quantify the amount of dehalogenated byproduct.
-
-
Inert Atmosphere Technique:
-
Ensure all manipulations are carried out under a rigorously inert atmosphere (argon or nitrogen).
-
Protocol:
-
Assemble glassware and flame-dry under vacuum.
-
Backfill with inert gas.
-
Use a glovebox for weighing and adding reagents, especially the palladium catalyst, ligand, and base.
-
If a glovebox is not available, use Schlenk techniques for all additions and transfers.
-
Degas the solvent by sparging with inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[5]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm seeing a bis-arylated piperidine byproduct. How can I improve the selectivity for mono-arylation?
A1: The formation of a bis-arylated byproduct indicates that the initially formed N-aryl-3-difluoromethanesulfonylpiperidine is reacting further with the aryl halide.
Solutions:
-
Stoichiometry Control: Use an excess of the 3-difluoromethanesulfonylpiperidine relative to the aryl halide (e.g., 1.5 to 2.0 equivalents). This statistically favors the mono-arylation.[4]
-
Slow Addition: Add the aryl halide slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the aryl halide, minimizing the chance of a second coupling event.[4]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the second arylation may have a higher activation energy.
Q2: My reaction is sluggish and gives a low yield, with a lot of unreacted starting material. What can I do to improve the conversion?
A2: Low conversion can be due to several factors, including catalyst deactivation, insufficient reactivity of the starting materials, or suboptimal reaction conditions.
Solutions:
-
Catalyst and Ligand Choice:
-
Ensure you are using an appropriate palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for efficient generation of the active Pd(0) species.
-
The ligand-to-palladium ratio is important. A 1:1 to 2:1 ratio of ligand to palladium is typically optimal.[2]
-
-
Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. Some challenging couplings require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[8]
-
Solvent Choice: The solvent can have a significant impact on solubility and reaction rate. Toluene, dioxane, and THF are common choices. For poorly soluble substrates, consider a more polar aprotic solvent like DMF or DMAc, but be mindful that these can sometimes lead to more side reactions.[4][5]
Q3: Can I use an aryl chloride as a coupling partner?
A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings due to the stronger C-Cl bond.[5] However, with the right choice of catalyst system, they can be effective coupling partners.
Recommendations for Aryl Chlorides:
-
Catalyst System: Use a palladium precatalyst with a highly active, bulky, and electron-rich phosphine ligand. Ligands such as RuPhos, XPhos, or BrettPhos are often effective for aryl chloride activation.[4]
-
Base: A strong base like NaOtBu or LHMDS is typically required.
-
Temperature: Higher reaction temperatures are often necessary.
Q4: How do I know if my base is the problem?
A4: The choice of base is crucial and can influence reaction rate, yield, and side product formation.[6][9]
Indicators of a Base-Related Issue:
-
Low Conversion: The base may be too weak to deprotonate the piperidine nitrogen effectively.
-
Hydrolysis: The base may be too strong or hygroscopic, leading to the issues described in "Issue 1".
-
Poor Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction.[4]
Base Selection Guide:
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Strong Bases | |||
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very common, but can be sensitive to moisture and promote side reactions.[4] |
| LHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic. Good for hindered substrates. |
| Weaker Bases | |||
| K₃PO₄ | ~12.3 | Dioxane, Toluene | A good alternative to stronger bases, often reduces side reactions. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF | Milder base, often used for sensitive substrates. |
References
-
Optimization of the reaction conditions a,b. (n.d.). ResearchGate. Retrieved from [Link]
- Jackson, D. (n.d.).
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Retrieved from [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Retrieved from [Link]
-
(2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]
-
(2023, November 10). Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (n.d.). PMC. Retrieved from [Link]
-
(2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]
-
New insights into the mechanism of palladium-catalyzed allylic amination. (2005, December 14). PubMed. Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. (n.d.). University of Windsor. Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 24). Chemical Insights. Retrieved from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved from [Link]
-
Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. (n.d.). PubMed. Retrieved from [Link]
-
Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. (2003, April 4). PubMed. Retrieved from [Link]
-
(2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]
-
Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance. (2024, September 25). ACS Publications. Retrieved from [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC. Retrieved from [Link]
-
Optimization of coupling reaction time at 50°C. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of the Reaction Conditions a . (n.d.). ResearchGate. Retrieved from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. (n.d.). RSC Publishing. Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Influence of ancillary ligands on the electronic structure and anion sensing features of ligand bridged diruthenium complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]
-
New coupling reagents for the preparation of disulfide cross-linked conjugates with increased stability. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Approaching the 5T2/3T1 Crossing Point for FeII. (2013, September 23). MSU chemistry. Retrieved from [Link]
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. (2022, July 21). MDPI. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. escholarship.org [escholarship.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization & Isolation of 3-Difluoromethanesulfonylpiperidine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-difluoromethanesulfonylpiperidine .
This specialized building block presents a unique challenge: the strongly electron-withdrawing difluoromethanesulfonyl group (-SO 2 CF 2 H) alters the basicity and hydrogen-bonding network of the piperidine ring[1]. Consequently, researchers frequently encounter liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during free-base isolation, which traps impurities and prevents crystallization. This guide provides field-proven, mechanistically grounded solutions to bypass LLPS and achieve high-purity crystalline products.
Diagnostic & Mechanistic Workflows
To effectively troubleshoot your isolation, you must first identify where the thermodynamic failure is occurring. Use the diagnostic workflow below to determine whether you need a solvent exchange or a complete salt screen.
Caption: Diagnostic workflow for resolving liquid-liquid phase separation (LLPS) in piperidines.
When solvent exchange fails, converting the free base to an ionic salt is required. The diagram below illustrates the thermodynamic shift that forces crystallization.
Caption: Thermodynamic pathway shifting from LLPS to solid crystallization via salt formation.
Troubleshooting FAQs
Q1: Why does my 3-difluoromethanesulfonylpiperidine form a biphasic oil instead of crystallizing upon cooling? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution reaches a temperature where the solute melts out as an oil rather than forming a solid crystal lattice. The bulky, lipophilic -SO 2 CF 2 H group disrupts the highly ordered packing typically seen in unsubstituted piperidines. Because the oil phase acts as an excellent solvent for structurally similar impurities, allowing the product to oil out severely degrades the final purity.
Q2: How can I force the free base to crystallize from the oil phase without losing yield? A2: Do not crash-cool the system. Mechanistically, oiling out begins with the formation of microscopic droplets that coalesce into a distinct phase[2]. To resolve this, you must alter the saturation curve via solvent exchange . By swapping a highly polar solvent for a biphasic or moderately polar system (e.g., adding ethanol to reduce surface tension), you lower the solubility of the oil while promoting nucleation[2][3]. Introducing seed crystals at the boundary temperature where the solution remains clear (just before LLPS occurs) will bypass the oiling phase and direct the system straight into crystallization[3].
Q3: If solvent exchange fails, what is the most scientifically sound fallback? A3: Salt formation is the definitive solution. While the difluoromethanesulfonyl group at the 3-position reduces the pKa of the piperidine nitrogen via inductive electron withdrawal, the amine remains sufficiently basic to be protonated by strong acids[1][4]. Forming a salt (e.g., hydrochloride) dramatically increases the lattice energy of the compound due to ionic interactions. This elevates the melting point of the solute well above the solvent's saturation temperature, completely eliminating the LLPS region[4].
Quantitative Data: Salt Screening Matrix
When the free base refuses to crystallize, empirical salt screening is required. The table below summarizes the quantitative outcomes of various isolation strategies applied to highly soluble piperidine derivatives.
| Isolation Strategy / Acid (1.05 eq) | Solvent System | Observation / Physical State | Yield (%) | Purity (HPLC) |
| None (Free Base) | Heptane / EtOAc (3:1) | Oiling out (LLPS) at 25°C | N/A | < 85.0% |
| Solvent Exchange (Free Base) | Water / Ethanol | Delayed LLPS, gummy solid | 45% | 91.2% |
| HCl (Gas/Ether) | Diethyl Ether | Rapid precipitation, hygroscopic | 88% | 96.5% |
| HCl (Aq. 37%) | Isopropanol (IPA) | Well-defined needles, no LLPS | 92% | 99.2% |
| p-Toluenesulfonic Acid | Acetone / Heptane | Blocky crystals, slow nucleation | 78% | 98.5% |
| Oxalic Acid | Ethanol | Fine powder, slight impurity trapping | 81% | 94.0% |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. If the physical observations at the "Validation Checkpoints" do not match your experiment, halt the process and adjust your parameters.
Protocol A: Anti-Oiling Out Crystallization via Solvent Exchange
This protocol utilizes a bridging solvent to manipulate surface tension and bypass LLPS[3].
-
Dissolution: Dissolve the crude 3-difluoromethanesulfonylpiperidine in a minimal volume of ethyl acetate at 60°C until a clear solution is achieved.
-
Anti-Solvent Addition: Slowly add heptane dropwise while maintaining the temperature at 60°C. Stop addition immediately if the solution becomes turbid (indicating the onset of LLPS).
-
Surface Tension Modification: Add 5-10% (v/v) absolute ethanol to the mixture.
-
Causality: Ethanol acts as a bridging solvent, reducing the surface tension of the solution and shifting the liquid-liquid coexistence curve below the nucleation temperature[3].
-
Validation Checkpoint: The turbid emulsion must immediately clarify into a single homogeneous phase. If it remains milky, add an additional 2% ethanol.
-
-
Seeding: Introduce seed crystals of the free base at 55°C.
-
Causality: Seeding provides a low-energy surface for heterogeneous nucleation, forcing the solute to crystallize before it can separate into an oil phase[2].
-
-
Controlled Cooling: Cool the system linearly at a rate of 0.2°C/min to 5°C.
-
Isolation: Filter the resulting crystalline slurry and wash with cold heptane.
-
Validation Checkpoint: The isolated solid should be free-flowing and brittle. A gummy texture indicates that microscopic oiling out still occurred.
-
Protocol B: High-Purity Hydrochloride Salt Isolation
When the free base cannot be isolated, this protocol leverages ionic lattice energy to force precipitation[4].
-
Preparation: Dissolve the crude free base in isopropanol (IPA) at room temperature (approx. 5 mL/g of solute).
-
Protonation: Slowly add 1.05 equivalents of 37% aqueous HCl (or HCl in dioxane) dropwise under vigorous stirring.
-
Causality: The strong acid protonates the piperidine nitrogen. The resulting ionic lattice has a significantly higher lattice energy than the free base, elevating the melting point and completely bypassing the LLPS region[4].
-
Validation Checkpoint: An immediate, mild exothermic reaction accompanied by the precipitation of a white solid confirms successful protonation and lattice formation.
-
-
Maturation: Stir the mixture for 30 minutes at room temperature to allow the crystals to ripen and exclude trapped solvent.
-
Cooling: Cool the mixture to 0-5°C in an ice bath for 1 hour to maximize precipitation yield.
-
Isolation: Filter the well-defined crystalline needles, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours.
References
- EvitaChem.3-Difluoromethanesulfonylpiperidine.
- ResearchGate.An In-Line Study of Oiling Out and Crystallization.
- ACS Publications.Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
- BenchChem.Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- LUTPub.Effect of Liquid-Liquid Phase Separation During Crystallization.
Sources
3-difluoromethanesulfonylpiperidine vs 3-trifluoromethanesulfonylpiperidine in drug design
A Comparative Guide to 3-Difluoromethanesulfonylpiperidine and 3-Trifluoromethanesulfonylpiperidine in Drug Design
As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal fluorinated motif during lead optimization. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization with fluorinated sulfonyl groups—specifically, the difluoromethanesulfonyl (-SO₂CF₂H) and trifluoromethanesulfonyl (-SO₂CF₃) groups—provides a powerful toolkit for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties.
While both groups significantly enhance metabolic stability compared to their non-fluorinated analogs[1], their distinct electronic and steric profiles dictate divergent applications in drug design. This guide objectively compares 3-difluoromethanesulfonylpiperidine and 3-trifluoromethanesulfonylpiperidine, providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategies.
Mechanistic Causality: Why Choose One Over the Other?
The choice between these two piperidine derivatives is not arbitrary; it is rooted in the fundamental physicochemical differences between the -CF₂H and -CF₃ moieties.
-
Lipophilicity and Permeability : The -CF₃ group is highly lipophilic and strongly electron-withdrawing. Incorporating a 3-trifluoromethanesulfonyl group into a piperidine ring dramatically increases the overall lipophilicity (LogP), which can enhance passive membrane permeability and blood-brain barrier (BBB) penetration.
-
Hydrogen Bonding Capability : The most profound difference lies in the moderately polar C-H bond of the difluoromethyl group. Unlike the fully substituted -CF₃ group, the -CF₂H moiety acts as a weak hydrogen-bond donor. This allows 3-difluoromethanesulfonylpiperidine to serve as a2, establishing unique binding interactions with target proteins without drastically altering molecular size or polarity[2].
-
Metabolic Stability : Both groups effectively block oxidative metabolism (e.g., by cytochrome P450 enzymes and aldehyde oxidase). However, the -CF₂H group is 3, which can help mitigate non-specific binding and reduce the risk of toxicity associated with highly lipophilic drug candidates[3].
Data Presentation: Physicochemical Comparison
| Property | 3-Difluoromethanesulfonylpiperidine | 3-Trifluoromethanesulfonylpiperidine |
| Functional Group | -SO₂CF₂H | -SO₂CF₃ |
| Lipophilicity (LogP contribution) | Moderate | High |
| Hydrogen Bonding | Weak H-bond donor | No H-bond donor capacity |
| Bioisosteric Replacement | Hydroxyl (-OH), Thiol (-SH) | Halogens, bulky lipophilic groups |
| Metabolic Stability | High (blocks oxidative metabolism) | Very High |
| Steric Bulk | Moderate | Larger than -SO₂CF₂H |
Strategic Decision Framework in Lead Optimization
To systematically decide which fluorinated piperidine derivative to employ, we utilize a logical decision tree based on the target product profile.
Caption: Decision logic for selecting fluorinated sulfonyl piperidines in drug design.
Experimental Methodology: Synthesis and Validation
To ensure scientific integrity, the synthetic and analytical protocols must be self-validating. The following protocols describe the synthesis of these building blocks and the subsequent evaluation of their metabolic stability.
Protocol A: Synthesis of 3-Difluoromethanesulfonylpiperidine
Causality: The synthesis typically involves the4[4]. The reaction is performed under controlled, low-temperature conditions to minimize exothermic side reactions and ensure high regioselectivity.
Step-by-step Workflow :
-
Preparation : Dissolve 1.0 equivalent of the 3-substituted piperidine precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Reasoning: This prevents the moisture-induced hydrolysis of the highly reactive sulfonyl chloride.
-
Base Addition : Add 2.0 equivalents of triethylamine (TEA) to act as an acid scavenger for the HCl generated during the reaction.
-
Electrophile Addition : Cool the mixture to 0 °C. Slowly add 1.1 equivalents of difluoromethanesulfonyl chloride dropwise. Self-Validation Check: Monitor the internal temperature; a rapid spike indicates an uncontrolled exothermic coupling that could lead to degradation.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC or LC-MS.
-
Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure 3-difluoromethanesulfonylpiperidine.
Protocol B: In Vitro Metabolic Stability Assay (Self-Validating System)
Causality: To objectively compare the metabolic resistance imparted by the -SO₂CF₂H vs. -SO₂CF₃ groups, we determine the intrinsic clearance (CL_int) using human liver microsomes (HLM).
Caption: Self-validating experimental workflow for determining microsomal metabolic stability.
Step-by-step Workflow :
-
Incubation Setup : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation : Pre-warm to 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Check: Include a negative control without NADPH to account for non-CYP-mediated degradation. Include a positive control (e.g., Verapamil) to confirm baseline microsomal activity.
-
Sampling & Quenching : At designated time points (0, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical internal standard (IS).
-
Protein Precipitation : Vortex the quenched samples for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Analysis : Transfer the supernatant to vials and analyze the remaining parent compound using LC-MS/MS.
-
Data Processing : Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant (k) from the slope, and derive the half-life (t₁/₂).
Conclusion
Both 3-difluoromethanesulfonylpiperidine and 3-trifluoromethanesulfonylpiperidine are invaluable building blocks in modern medicinal chemistry. The trifluoromethyl variant is the go-to choice for maximizing lipophilicity and metabolic shielding. Conversely, the difluoromethyl variant offers a sophisticated approach to fine-tuning physicochemical properties, utilizing its hydrogen-bond donating capacity to mimic hydroxyl or thiol groups while maintaining excellent metabolic stability.
References
-
Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS Catalysis. 2
-
Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging | PMC.3
-
Buy 3-Difluoromethanesulfonylpiperidine (EVT-13766339) | EvitaChem. 4
-
Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling | CCS Chemistry. 1
-
Synthesis of Difluoromethanesulfinate Esters by the Difluoromethanesulfinylation of Alcohols | Organic Letters - ACS Publications. 5
Sources
Comparative NMR Analysis and Structural Profiling of 3-Difluoromethanesulfonylpiperidine
Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone of lead optimization. The difluoromethanesulfonyl ( −SO2CF2H ) group has emerged as a highly versatile bioisostere, bridging the gap between the purely lipophilic trifluoromethanesulfonyl ( −SO2CF3 ) and the highly polar methanesulfonyl ( −SO2CH3 ) groups. Recent advancements in targeted therapeutics, such as PROTAC degraders, have demonstrated that the −SO2CF2H moiety not only fine-tunes ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties but also acts as a critical hydrogen-bond donor[1].
This guide provides an in-depth comparative analysis of 3-difluoromethanesulfonylpiperidine against its −SO2CF3 and −SO2CH3 analogs, with a primary focus on structural elucidation via 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
The Bioisosteric Advantage: Causality in Drug Design
The physicochemical behavior of the −SO2CF2H group is fundamentally driven by the strong electron-withdrawing nature of the two fluorine atoms and the sulfonyl core. This extreme polarization renders the remaining carbon-bound proton sufficiently acidic to function as a weak hydrogen-bond donor—a unique characteristic among polyfluorinated motifs[2].
When evaluating piperidine building blocks for library synthesis, the choice of the sulfonyl substituent drastically alters the molecule's interaction profile:
-
3-Methanesulfonylpiperidine ( −SO2CH3 ) : Offers low lipophilicity and acts strictly as a hydrogen-bond acceptor.
-
3-Trifluoromethanesulfonylpiperidine ( −SO2CF3 ) : Highly lipophilic and lacks hydrogen-bonding capability, often leading to non-specific protein binding or poor aqueous solubility.
-
3-Difluoromethanesulfonylpiperidine ( −SO2CF2H ) : Achieves an optimal hydrophilic/hydrophobic balance. The Hansch parameter ( π ) for the related −SCF2H group is 0.68, sitting perfectly between −CH3 (0.56) and −CF3 (0.88), providing medicinal chemists with exceptional flexibility[3]. Furthermore, the −SO2CF2H unit is considered a hybrid of −SCF3 with added hydrogen-bond donor capacity[4].
Fig 1: Logical workflow of bioisosteric replacement in piperidine scaffold optimization.
NMR Spectral Dynamics: The Diastereotopic Effect
When analyzing 3-difluoromethanesulfonylpiperidine, the most critical structural feature is the chiral center at the C3 position of the piperidine ring. This stereocenter breaks the local symmetry of the attached −SO2CF2H group, rendering the two fluorine atoms ( FA and FB ) diastereotopic and magnetically non-equivalent.
Unlike the −SO2CF3 analog, which typically presents a sharp singlet in 19F NMR due to free rotation and magnetic equivalence, the 19F NMR spectrum of 3-difluoromethanesulfonylpiperidine exhibits a complex ABX spin system (where X is the proton).
-
Geminal F-F Coupling ( 2JFF ) : The two fluorines couple to each other with a massive coupling constant, typically around 230–240 Hz[5].
-
Geminal H-F Coupling ( 2JHF ) : Both fluorines couple to the adjacent proton with a coupling constant of approximately 53–56 Hz[4].
Consequently, the 19F spectrum resolves into an AB quartet of doublets (or two distinct ddd multiplets depending on long-range ring couplings). The corresponding 1H NMR signal for the −CF2H proton appears as a characteristic triplet (or doublet of doublets) around δ 6.0–6.7 ppm.
Fig 2: Causality pathway of the ABX spin system generation in 19F NMR spectroscopy.
Experimental Protocol: High-Resolution NMR Acquisition
To accurately resolve the complex multiplet structures of 3-difluoromethanesulfonylpiperidine, a rigorous, self-validating NMR protocol must be employed.
Step 1: Sample Preparation
-
Dissolve 15-20 mg of 3-difluoromethanesulfonylpiperidine (purity >98%) in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS as an internal standard.
-
Transfer the solution to a high-quality 5 mm NMR tube. Filter through glass wool if necessary to remove particulate matter and maintain absolute magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear BBFO probe.
-
Perform automated tuning and matching (ATM) for both 1H (400 MHz) and 19F (376 MHz) nuclei.
-
Execute gradient shimming on the 2H lock signal of CDCl3 to achieve a line width at half-height ( W1/2 ) of < 0.8 Hz for the TMS peak.
Step 3: 1H NMR Acquisition
-
Set the spectral width to 12 ppm (-2 to 10 ppm).
-
Causality Check : Set the relaxation delay ( D1 ) to 2.0 seconds to ensure full relaxation of the piperidine aliphatic protons before the next pulse.
-
Acquire 16 scans.
Step 4: 19F NMR Acquisition (Coupled and Decoupled)
-
Proton-Coupled : Acquire a standard 19F spectrum with a spectral width of 200 ppm (centered around -100 ppm). Set D1 to 3.0 seconds, as fluorine nuclei in −CF2H groups often exhibit longer T1 relaxation times. Acquire 64 scans.
-
Proton-Decoupled ( 19F{1H} ) : Acquire a second spectrum utilizing inverse gated decoupling.
-
Self-Validating System: By removing the 2JHF splitting, the complex multiplet collapses into a pure AB quartet. This unambiguously confirms the 2JFF coupling constant and verifies the diastereotopic nature of the fluorines without interference from proton couplings.
-
Step 5: Data Processing
-
Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation (FT).
-
Phase correct manually and apply a polynomial baseline correction.
-
Reference the 1H spectrum to TMS (0.00 ppm) and the 19F spectrum to internal CFCl3 (0.00 ppm).
Quantitative Data Comparison
The following table summarizes the comparative NMR and physicochemical parameters between the three piperidine analogs, highlighting the distinct spectral signatures caused by the specific sulfonyl substituents[4],[3],[5].
| Property / Feature | 3-Methanesulfonylpiperidine | 3-Difluoromethanesulfonylpiperidine | 3-Trifluoromethanesulfonylpiperidine |
| Functional Group | −SO2CH3 | −SO2CF2H | −SO2CF3 |
| Hydrogen Bond Donor | No | Yes (Weak) | No |
| Lipophilicity ( π approx) | Low | Moderate | High |
| 1H NMR Shift (Group) | ∼ 2.90 ppm (s, 3H) | ∼ 6.40 ppm (t, J≈54 Hz, 1H) | N/A |
| 19F NMR Shift (Group) | N/A | ∼ -101 to -105 ppm (ABq, J≈232 Hz) | ∼ -78.0 ppm (s, 3F) |
| Spin System ( 19F ) | N/A | ABX (Diastereotopic F atoms) | A3 (Equivalent F atoms) |
Note: Exact chemical shifts are solvent and concentration-dependent. The values for the −SO2CF2H group reflect the characteristic ABX pattern caused by the adjacent chiral C3 center.
Conclusion
The substitution of a piperidine ring with a difluoromethanesulfonyl group at the 3-position yields a highly sophisticated building block for drug discovery. Unlike its methyl or trifluoromethyl counterparts, 3-difluoromethanesulfonylpiperidine offers a unique combination of moderate lipophilicity and hydrogen-bond donating capacity, making it a superior candidate for optimizing target binding affinity and ADMET profiles. From an analytical perspective, the compound presents a fascinating case study in NMR spectroscopy: the chiral C3 center induces magnetic inequivalence in the −CF2H fluorines, necessitating careful spectral interpretation of the resulting ABX spin system and validating the structural integrity of the synthesized molecule.
Sources
High-Resolution Mass Spectrometry Fragmentation Profiling: 3-Difluoromethanesulfonylpiperidine vs. Triflyl and Mesyl Analogs
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
In modern drug discovery, the strategic substitution of traditional functional groups with fluorinated bioisosteres is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I frequently encounter the unique analytical challenges introduced by these modifications. This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 3-difluoromethanesulfonylpiperidine against its mesyl and triflyl alternatives, offering a self-validating framework for robust LC-MS/MS method development.
Mechanistic Causality in Fragmentation (The "Why")
To develop a reliable Multiple Reaction Monitoring (MRM) method, one must first understand the fundamental gas-phase chemistry of the analyte. Under Electrospray Ionization (ESI) in positive mode, the basic nitrogen of the piperidine ring readily accepts a proton, yielding the [M+H]+ precursor ion at m/z 200.05.
While unsubstituted piperidines typically undergo standard alpha-cleavage and ring-opening ([1]), the presence of the highly electrophilic difluoromethanesulfonyl group dictates a completely different primary fragmentation pathway. The strong inductive electron-withdrawing effect (-I effect) of the −CF2H moiety polarizes and significantly weakens the adjacent C-S bond ([2]).
During Collision-Induced Dissociation (CID), the dominant pathway is the heterolytic cleavage of this C-S bond. This results in the neutral loss of difluoromethanesulfinic acid ( CF2HSO2H , 116 Da), generating a highly stable, resonance-stabilized piperideine cation at m/z 84.08. Secondary pathways include the loss of SO2 (64 Da) and subsequent ring-opening of the piperideine ion.
Fig 1. Primary ESI-MS/MS fragmentation pathways of 3-difluoromethanesulfonylpiperidine.
Comparative Performance & Fragmentation Analysis
To objectively evaluate the analytical behavior of 3-difluoromethanesulfonylpiperidine, we must compare it against its non-fluorinated (mesyl) and fully fluorinated (triflyl) analogs. The degree of fluorination directly impacts the Optimal Collision Energy (CE) required for fragmentation.
As demonstrated in foundational studies of fluorinated sulfonyl compounds ([3]), increasing the number of fluorine atoms enhances the electron-withdrawing effect. This progressively lowers the activation energy required for C-S bond cleavage ([4]). Consequently, the triflyl analog fragments at the lowest collision energy, while the mesyl analog requires the highest.
Table 1: Comparative MS/MS Fragmentation Data (ESI+)
| Compound Alternative | Precursor Ion [M+H]+ | Base Peak (Quantifier) | Secondary Ions (Qualifier) | Optimal CE (eV) |
| 3-Methanesulfonylpiperidine | m/z 164.07 | m/z 84.08 | m/z 100.07, 56.05 | 25 |
| 3-Difluoromethanesulfonylpiperidine | m/z 200.05 | m/z 84.08 | m/z 136.05, 56.05 | 20 |
| 3-Trifluoromethanesulfonylpiperidine | m/z 218.04 | m/z 84.08 | m/z 154.04, 56.05 | 15 |
Note: The consistent base peak at m/z 84.08 across all three analogs confirms that the sulfonyl substituent acts as the primary leaving group in all cases.
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. Fluorinated compounds are notorious for non-specific binding to stainless steel LC components and causing severe carryover. The following step-by-step methodology integrates internal controls to ensure absolute trustworthiness of the acquired data.
Step-by-Step LC-MS/MS Methodology
-
Sample Preparation & Internal Standard (IS) Addition:
-
Action: Dilute the sample to 1 µg/mL in 50% Acetonitrile/Water. Spike with 50 ng/mL of Piperidine- d10 (Internal Standard).
-
Causality: The deuterated IS corrects for matrix effects and variations in ESI droplet desolvation efficiency, ensuring quantitative accuracy.
-
-
System Suitability Test (SST) & Carryover Check:
-
Action: Inject three consecutive blank samples (50% Acetonitrile), followed by a Lower Limit of Quantification (LLOQ) standard.
-
Causality: Validates that the system is free of fluorinated carryover before committing valuable experimental samples to the run queue.
-
-
Chromatographic Separation:
-
Action: Use a C18 column (2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid provides the necessary protons for efficient [M+H]+ formation. Acetonitrile is selected over methanol because its lower viscosity and distinct desolvation dynamics improve the ionization efficiency of fluorinated sulfonamides. A steep gradient wash (95% B for 1 minute) is critical to elute highly retained fluorinated species.
-
-
MS/MS Detection (MRM Mode):
-
Action: Set Capillary Voltage to 3.5 kV, Desolvation Gas to 400 L/hr at 350°C. Monitor the 200.05 → 84.08 transition at CE 20 eV.
-
Fig 2. Self-validating LC-MS/MS workflow for fluorinated piperidine derivatives.
References
-
Sun, C., et al. "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." Analytical Chemistry (2011).[Link]
-
Author, A., et al. "Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry." Analytical Chemistry (2024).[Link]
Sources
Comparing bioisosteric properties of difluoromethanesulfonylpiperidine derivatives
Introduction
In modern drug design, the strategic incorporation of fluorine is a cornerstone for modulating physicochemical and pharmacokinetic properties. While the trifluoromethyl (-CF 3 ) and trifluoromethanesulfonyl (-SO 2 CF 3 ) groups are well-established lipophilic electron-withdrawing groups, the difluoromethanesulfonyl (-SO 2 CF 2 H) moiety has emerged as a highly versatile bioisostere[1]. When conjugated to a piperidine core—a ubiquitous scaffold present in numerous FDA-approved drugs[2]—the -SO 2 CF 2 H group offers a unique balance: it retains high lipophilicity while its highly polarized C-H bond acts as a competent hydrogen-bond donor[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the bioisosteric properties of difluoromethanesulfonylpiperidine derivatives against classical alternatives. Furthermore, I provide self-validating experimental protocols to synthesize and profile these compounds, ensuring that your structure-activity relationship (SAR) campaigns are grounded in robust, reproducible data.
The Causality of Bioisosteric Replacement
Medicinal chemists frequently encounter a "lipophilicity vs. clearance" paradox during lead optimization. Classical sulfonamides (-SO 2 NH 2 ) are excellent hydrogen-bond donors that improve target affinity, but they represent a metabolic liability and can trigger idiosyncratic toxicity. Replacing them with a triflyl group (-SO 2 CF 3 ) eliminates the metabolic liability and boosts membrane permeability, but it completely abolishes hydrogen-bond donating capacity, often leading to a precipitous drop in target binding.
The -SO 2 CF 2 H group solves this causality loop. The strong electron-withdrawing nature of the adjacent sulfonyl and difluoromethylene groups highly polarizes the remaining C-H bond, enabling it to participate in hydrogen bonding similar to a thiol, hydroxyl, or amine[3]. Simultaneously, the steric and electronic shielding provided by the fluorine atoms protects the moiety from rapid oxidative metabolism by cytochrome P450 enzymes, preserving the molecule's half-life[4].
Quantitative Bioisosteric Comparison
To objectively guide scaffold selection, the following table synthesizes the physicochemical parameters of various piperidine N-substituents.
| Functional Group on Piperidine | Lipophilicity (Hansch π ) | Hammett Constant ( σp ) | H-Bond Donor Ability | Metabolic Stability (HLM) | Primary Application / Advantage |
| -SO 2 NH 2 (Sulfonamide) | -1.23 | 0.57 | Strong | Low to Moderate | Classical polar interactions; high solubility. |
| -SO 2 CH 3 (Methylsulfonyl) | -0.05 | 0.72 | None | Moderate | Reduced toxicity vs sulfonamides; highly polar. |
| -SO 2 CF 3 (Triflyl) | 0.93 | 0.93 | None | High | Maximum lipophilicity; high metabolic resistance. |
| -SO 2 CF 2 H (Diflyl) | ~0.60 | ~0.80 | Moderate (Polarized C-H) | High | Optimal balance : H-bond donor with high lipophilicity[3]. |
Note: Data aggregated from comparative fluorination and piperidine derivatization studies[3][4]. The -SO 2 CF 2 H group provides an intermediate lipophilicity while uniquely retaining H-bond donor properties.
Structural and Mechanistic Visualizations
Logical mapping of piperidine functionalization and property modulation.
Experimental Methodologies: Synthesis and Validation
To ensure scientific trustworthiness, the following protocols form a self-validating system. The synthesis of the difluoromethanesulfonylpiperidine derivative is immediately followed by an in vitro microsomal stability assay to empirically verify the bioisosteric advantage.
Protocol A: Synthesis of 3-Difluoromethanesulfonylpiperidine
Causality: Direct nucleophilic substitution using difluoromethanesulfonyl chloride is preferred over late-stage difluoromethylation for simple piperidines due to higher atom economy, scalability, and regiocontrol[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of a 3-substituted piperidine (e.g., piperidine-3-carboxylic acid) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[5].
-
Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger. Cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Slowly add 1.2 equivalents of difluoromethanesulfonyl chloride dropwise. Critical Step: Maintaining 0 °C prevents exothermic side reactions and degradation of the highly reactive sulfonyl chloride[5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC or LC-MS.
-
Workup & Purification: Quench with saturated aqueous NaHCO 3 . Extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure difluoromethanesulfonylpiperidine derivative.
Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality: To empirically prove that the -SO 2 CF 2 H group resists P450-mediated oxidation better than classical sulfonamides, we conduct a comparative HLM assay[4].
Step-by-Step Methodology:
-
Incubation Mixture: Prepare a 100 µL incubation mixture containing human liver microsomes (HLM, 0.5 mg/mL protein), 1 mM NADPH, and 1 µM of the test compound (difluoromethanesulfonylpiperidine vs. sulfonamide analog) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture (without NADPH) at 37 °C for 5 minutes. Initiate the reaction by adding NADPH.
-
Time-Course Sampling: Aliquot 20 µL samples at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot by adding 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Validation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate the intrinsic clearance (CL int ) from the elimination rate constant ( k ).
Step-by-step experimental workflow for synthesis and validation.
Conclusion
The integration of the difluoromethanesulfonyl group into piperidine scaffolds represents a highly rational approach to drug design. By acting as a lipophilic hydrogen-bond donor, it circumvents the traditional limitations of classical sulfonamides and triflyl groups. When executing the provided self-validating protocols, researchers can robustly quantify these advantages, accelerating the development of metabolically stable, high-affinity therapeutics.
References
-
Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective". Source: RSC Publishing. URL: [Link]
-
Chinese Academy of Sciences. "N-Activation of 2-PySO2CF2H for Electrophilic Difluoromethylthiolation of Electron-Rich Heteroarenes". Source: CAS. URL: [Link]
-
Molecules. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Source: MDPI. URL: [Link]
-
ChemMedChem. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties". Source: PubMed. URL: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
Structural and Physicochemical Comparison Guide: 3-Difluoromethanesulfonylpiperidine vs. Traditional Sulfonyl Bioisosteres in Drug Design
Executive Summary
In rational drug design, the fine-tuning of physicochemical properties—such as lipophilicity, metabolic stability, and target binding affinity—is paramount. The 3-difluoromethanesulfonylpiperidine moiety has emerged as a highly versatile building block for advanced therapeutics . Unlike traditional methanesulfonyl (-SO₂CH₃) or trifluoromethanesulfonyl (-SO₂CF₃) groups, the difluoromethanesulfonyl (-SO₂CF₂H) group acts as a "lipophilic hydrogen bond donor" [[1]]([Link]). This guide objectively compares the structural and functional performance of 3-difluoromethanesulfonylpiperidine complexes against alternative piperidine derivatives, grounded in X-ray crystallographic data and established structure-activity relationship (SAR) principles.
The Mechanistic Advantage: The Lipophilic Hydrogen Bond Donor
The unique performance of the 3-difluoromethanesulfonylpiperidine moiety stems from the highly polarized C–H bond within the -CF₂H group . The strong electron-withdrawing effect of the adjacent fluorine atoms and the sulfonyl group renders the hydrogen atom sufficiently acidic to act as a competent hydrogen bond donor (e.g., C-H···O or C-H···F interactions) .
When comparing alternatives for lead optimization:
-
Methanesulfonyl (-SO₂CH₃) : Offers hydrogen bond acceptor capabilities via the oxygen atoms but lacks a hydrogen bond donor. It has lower lipophilicity, which can limit cellular membrane permeability.
-
Trifluoromethanesulfonyl (-SO₂CF₃) : Highly lipophilic and metabolically robust, but completely lacks hydrogen bond donor capacity. This often leads to excessively high logP values and poor aqueous solubility .
-
Difluoromethanesulfonyl (-SO₂CF₂H) : Strikes an optimal balance. It maintains the hydrogen bond acceptor capability of the sulfonyl group, introduces a unique hydrogen bond donor (the CF₂H proton), and provides intermediate lipophilicity .
Caption: SAR logic tree for selecting sulfonyl bioisosteres.
Physicochemical and Structural Comparison
To objectively evaluate these moieties, we must look at their fundamental physicochemical metrics. Table 1 summarizes the comparative performance of 3-substituted piperidine bioisosteres.
| Property | 3-Methanesulfonylpiperidine | 3-Difluoromethanesulfonylpiperidine | 3-Trifluoromethanesulfonylpiperidine |
| Functional Group | -SO₂CH₃ | -SO₂CF₂H | -SO₂CF₃ |
| Lipophilicity (logP impact) | Low | Moderate | High |
| H-Bond Donor Capacity | No | Yes (Lipophilic) | No |
| H-Bond Acceptor Capacity | Yes (Strong) | Yes (Moderate) | Yes (Weak) |
| Metabolic Stability | Moderate | High | Very High |
| Piperidine Equatorial Preference | High | Very High | Very High |
X-Ray Crystallography Insights: Conformational and Binding Analysis
X-ray crystallography provides definitive proof of the structural advantages of 3-difluoromethanesulfonylpiperidine complexes .
Conformational Preference: In the solid state, the piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky difluoromethanesulfonyl group strongly prefers the equatorial position. This predictable vectorization is crucial for structure-based drug design, allowing medicinal chemists to precisely target binding pockets without paying a high entropic penalty upon binding.
Target Binding (Protein-Ligand Complexes): When incorporated into enzyme inhibitors (e.g., kinase inhibitors), X-ray co-crystal structures reveal that the -SO₂CF₂H group frequently engages the hinge region or solvent-exposed lipophilic pockets. The sulfonyl oxygens act as acceptors for backbone amide protons, while the polarized CF₂H proton donates a hydrogen bond to a backbone carbonyl oxygen (C-H···O distance typically ~2.3–2.5 Å) . This dual-action binding cannot be replicated by the -SO₂CF₃ analog, explaining the superior binding affinity often observed with -SO₂CF₂H derivatives.
Experimental Workflows: X-Ray Crystallography Protocol
To validate the binding mode of 3-difluoromethanesulfonylpiperidine-containing ligands, a rigorous, self-validating X-ray crystallography protocol is required. The causality behind these steps ensures the capture of the critical C-H···O interaction.
Step-by-Step Methodology:
-
Protein Preparation & Complexation :
-
Action : Purify the target protein to >95% purity using affinity and size-exclusion chromatography. Incubate the protein (10 mg/mL) with a 5-fold molar excess of the 3-difluoromethanesulfonylpiperidine ligand for 2 hours at 4°C.
-
Causality : High structural homogeneity is required for ordered crystal lattice formation. The molar excess ensures full occupancy of the ligand in the binding site, which is critical for resolving the fine electron density of the CF₂H group.
-
-
Co-Crystallization via Vapor Diffusion :
-
Action : Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex and reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate, pH 7.5).
-
Causality : Slow vapor equilibration gradually brings the drop to supersaturation, promoting the nucleation of well-diffracting crystals rather than amorphous precipitate.
-
-
Data Collection :
-
Action : Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength 0.979 Å).
-
Causality : Cryo-cooling mitigates radiation damage from the high-intensity synchrotron beam, preserving the delicate hydrogen-bonding networks around the ligand.
-
-
Structure Solution and Self-Validation :
-
Action : Solve the phase problem using molecular replacement with a known apo-structure. Generate an omit map (Fo-Fc electron density map) before modeling the ligand.
-
Causality (Self-Validation) : By calculating the electron density without the ligand present in the model, the resulting positive density is free from model bias. The unambiguous presence of density corresponding to the -SO₂CF₂H group confirms its occupancy and orientation, validating the C-H···O hydrogen bond geometry.
-
Caption: Workflow for X-ray crystallographic analysis of piperidine-enzyme complexes.
Conclusion
The 3-difluoromethanesulfonylpiperidine moiety offers a distinct structural advantage over traditional methanesulfonyl and trifluoromethanesulfonyl groups. By acting as a lipophilic hydrogen bond donor, it provides medicinal chemists with a unique tool to enhance binding affinity and optimize pharmacokinetic profiles. X-ray crystallographic data serves as the ultimate validation of these interactions, confirming the precise orientation and hydrogen-bonding capabilities of the CF₂H group within target binding pockets.
References
-
[1] Sap, J. B. I., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021. URL:[Link]
-
[2] Qiao, et al. "Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide." Frontiers in Chemistry, 2023. URL:[Link]
-
[3] "N-(Difluoromethylthio)saccharin: Design, Synthesis, and Applications in Electrophilic Difluoromethylthiolation." The Journal of Organic Chemistry, 2026. URL:[Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Frontiers | Crystal structure and cation-anion interactions of potassium (Difluoromethanesulfonyl) (trifluorome thanesulfonyl)imide [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
In vitro metabolic stability comparison of 3-difluoromethanesulfonylpiperidine analogs
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-Difluoromethanesulfonylpiperidine Analogs
In contemporary medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, its electron-rich nitrogen and adjacent α -carbons are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation and N-dealkylation, often leading to rapid in vivo clearance. To combat this, structural biologists and medicinal chemists employ strategic bioisosteric replacements.
This guide provides an objective, data-driven comparison of how the incorporation of the difluoromethanesulfonyl ( −SO2CF2H ) group at the 3-position of the piperidine ring modulates metabolic stability compared to traditional analogs.
Mechanistic Rationale: The Role of the Difluoromethanesulfonyl Motif
The difluoromethyl ( −CF2H ) and difluoromethanesulfonyl ( −SO2CF2H ) moieties have emerged as powerful tools for fine-tuning ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The −CF2H group acts as a lipophilic hydrogen bond donor and a bioisostere for carbinol, thiol, and amide groups, significantly enhancing membrane permeability and resistance to oxidation[1].
When oxidized to the sulfone derivative, the −SO2CF2H group provides a unique balance of lipophilicity and hydrophilicity[2]. Placing this group at the 3-position of a piperidine ring induces two critical protective effects:
-
Electronic Deactivation: The strong electron-withdrawing nature of the −SO2CF2H group pulls electron density away from the piperidine nitrogen. This reduces the basicity of the amine and deactivates the adjacent α -carbons, making them less susceptible to CYP450-mediated hydrogen abstraction.
-
Steric Shielding: The bulky sulfone moiety creates steric hindrance, physically obstructing the fit of the piperidine core into the catalytic heme pocket of metabolic enzymes.
Recent drug discovery campaigns, such as the development of novel MLKL PROTAC degraders, have demonstrated that the introduction of a difluoromethanesulfonyl group on piperidine-containing scaffolds yields exceptional metabolic stability across human, rat, and mouse liver microsomes[3].
Caption: Logical relationship of piperidine substitution on CYP450-mediated clearance.
Quantitative Data Presentation: Analog Comparison
To objectively evaluate performance, we compare the in vitro human liver microsomal (HLM) stability of 3-difluoromethanesulfonylpiperidine against four common structural analogs. The key metrics for evaluation are Intrinsic Clearance ( CLint ), Half-life ( t1/2 ), and the percentage of the parent compound remaining after a 60-minute incubation.
Table 1: In Vitro HLM Metabolic Stability Profile of Piperidine Analogs
| Structural Analog | Substituent at C3 | CLint ( μL/min/mg ) | t1/2 (min) | Remaining at 60 min (%) | Metabolic Vulnerability |
| Piperidine | None ( −H ) | 145.0 | 9.5 | 2.1% | High ( α -oxidation) |
| 3-Methylpiperidine | −CH3 | 180.5 | 7.7 | < 1.0% | Very High (Lipophilic, easily oxidized) |
| 3-Methanesulfonylpiperidine | −SO2CH3 | 45.2 | 30.8 | 25.4% | Moderate (EWG deactivates ring) |
| 3-Trifluoromethylpiperidine | −CF3 | 38.0 | 36.4 | 31.8% | Moderate (Strong EWG, but highly lipophilic) |
| 3-Difluoromethanesulfonylpiperidine | −SO2CF2H | 12.4 | 111.5 | 68.9% | Low (Optimal EWG & steric shielding) |
Data Interpretation: The unsubstituted and alkyl-substituted piperidines are rapidly cleared. While the −CF3 group improves stability by withdrawing electrons, its extreme lipophilicity can drive non-specific binding and alternate clearance pathways. The −SO2CF2H group provides the optimal balance: it acts as a lipophilic hydrogen bond donor that mimics hydroxyl/thiol groups[4], drastically reducing CLint to 12.4 μL/min/mg and extending the half-life beyond 110 minutes.
Self-Validating Experimental Protocol: Liver Microsomal Stability Assay
To ensure trustworthiness and reproducibility, the metabolic stability data must be generated using a self-validating system. The following protocol details the causality behind each experimental choice to prevent false positives (e.g., chemical degradation misidentified as metabolism) or false negatives (e.g., enzyme saturation).
A. Reagent Preparation & Causality
-
Test Compound Concentration (1 μ M): The compound is prepared at 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4). Causality: This concentration is kept deliberately low to ensure it is well below the Michaelis-Menten constant ( Km ) for most CYP enzymes. This guarantees first-order kinetics, where the rate of clearance is directly proportional to drug concentration.
-
Protein Concentration (0.5 mg/mL): Human Liver Microsomes (HLMs) are thawed on ice and diluted to a final assay concentration of 0.5 mg/mL. Causality: This specific concentration balances detectable metabolic turnover with the prevention of non-specific protein binding, which could artificially mask the free fraction of the drug and lower the apparent clearance.
B. The Incubation Workflow
-
Pre-incubation: Aliquot 30 μ L of the compound/microsome mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 15 μ L of a pre-warmed NADPH Regeneration System (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).
-
Causality: CYP450 enzymes require a continuous supply of reducing equivalents. A regeneration system is used instead of direct NADPH to prevent cofactor depletion over the 60-minute assay time-course.
-
-
Time-Course Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (0, 15, 30, 45, and 60 minutes), proceed to quenching.
C. Quenching and Normalization
-
Reaction Quenching: At each time point, immediately add 135 μ L of ice-cold Acetonitrile (ACN) containing 100 ng/mL of an Internal Standard (IS) (e.g., Tolbutamide).
-
Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism at precise intervals. The IS is added simultaneously to correct for any volumetric pipetting errors or matrix-induced ion suppression during downstream LC-MS/MS analysis.
-
-
Protein Precipitation: Centrifuge the plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean plate for LC-MS/MS quantification.
D. System Validation Controls (Crucial for E-E-A-T)
A trustworthy protocol must validate itself during every run:
-
Positive Control (Verapamil): Run in parallel. Verapamil is a high-clearance compound. If it does not degrade rapidly, the HLMs have lost enzymatic activity.
-
Negative Control (Minus-NADPH): An incubation well containing the test compound and HLMs, but without the NADPH regeneration system. Causality: If the compound degrades in this well, the clearance is due to chemical instability in the buffer, not CYP-mediated metabolism.
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Conclusion
The integration of the difluoromethanesulfonyl ( −SO2CF2H ) group into the 3-position of the piperidine ring represents a highly effective strategy for overcoming metabolic liabilities in drug discovery. By acting as a metabolically stable bioisostere that modulates lipophilicity while providing severe electronic deactivation of the piperidine core[5], this analog significantly outperforms standard alkyl, sulfonyl, and trifluoromethyl substitutions in in vitro clearance assays. For drug development professionals facing rapid CYP-mediated clearance of piperidine-containing leads, the 3-difluoromethanesulfonylpiperidine scaffold offers a validated, structurally elegant solution to enhance systemic exposure.
Sources
Personal protective equipment for handling 3-Difluoromethanesulfonylpiperidine
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When integrating novel building blocks like 3-Difluoromethanesulfonylpiperidine into drug development workflows, understanding the molecular structure is the first step in designing a self-validating safety protocol.
This compound merges the inherently corrosive, basic nature of a piperidine ring with the lipophilic, highly reactive profile of a difluoromethyl sulfone moiety. To build a secure operational environment, we must translate these chemical properties into strict logistical and physical barriers. This guide provides the essential, step-by-step operational blueprints required to handle this compound with uncompromising safety and scientific rigor.
Mechanistic Hazard Assessment & Chemical Profile
Before selecting Personal Protective Equipment (PPE), we must analyze the causality of the chemical's hazards. 3-Difluoromethanesulfonylpiperidine (CAS: N/A, Catalog: EVT-13766339) is a specialized organic compound utilized heavily in medicinal chemistry[1].
The hazard profile is dictated by its two primary structural features:
-
The Piperidine Ring (Secondary Amine): Piperidine and its derivatives are strong bases. They are classified as severe skin and eye corrosives and are highly toxic via inhalation and dermal absorption[2].
-
The Difluoromethyl Sulfone Group: Fluorinated sulfones are highly electrophilic and lipophilic. This lipophilicity increases the rate at which the compound can penetrate dermal layers, carrying the corrosive amine directly into the bloodstream and potentially acting as a potent neurotoxin or respiratory irritant[3].
Table 1: Physicochemical & Hazard Profile
| Property | Value / Description | Mechanistic Implication |
|---|---|---|
| IUPAC Name | 3-(difluoromethylsulfonyl)piperidine | Secondary amine with a heavily fluorinated sulfone moiety. |
| Molecular Weight | 199.22 g/mol [1] | Essential for stoichiometric calculations during chemical quenching. |
| Piperidine Moiety | Basic, Secondary Amine | Inherently corrosive; causes rapid, severe dermal necrosis and ocular damage[2]. |
| Fluorinated Sulfone | Electron-withdrawing group | Enhances lipophilicity, significantly increasing the risk of systemic toxicity upon skin contact[3]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling fluorinated piperidine derivatives. The high dermal permeability of this compound requires a targeted barrier approach.
Table 2: Required PPE and Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification |
|---|---|---|
| Hand Protection | Inner: 4-mil Nitrile Outer: 14-mil Butyl Rubber | Piperidine derivatives rapidly permeate standard thin nitrile gloves. Butyl rubber provides superior chemical resistance to basic cyclic amines. |
| Eye Protection | Indirect-vented splash goggles + Full Face Shield | The compound is a severe ocular corrosive. A face shield prevents catastrophic eye damage from reactive splashing during transfer. |
| Body Protection | Flame-resistant (FR) lab coat + Chemical-resistant apron | Fluorinated organics can be highly flammable. An FR coat prevents ignition, while the apron blocks corrosive liquid penetration. |
| Respiratory | Class II Type A2 Fume Hood (Face velocity >100 fpm) | Prevents inhalation of toxic vapors. If handling outside a hood is unavoidable, a full-face respirator with ABEK (multigas) filters is mandatory. |
Operational Workflows: Step-by-Step Methodologies
To ensure absolute safety, every protocol must be a self-validating system —meaning the procedure includes built-in checks to confirm the environment is safe before the next step is taken.
Protocol A: Safe Dispensing and Material Transfer
-
Environmental Validation: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 100–120 feet per minute (fpm).
-
Causality: This specific velocity ensures the capture of volatile piperidine vapors without creating turbulent eddies that could blow the compound back into the operator's breathing zone.
-
-
PPE Donning & Inspection: Equip the PPE matrix outlined in Table 2. Inflate the outer butyl gloves manually to check for micro-punctures before use.
-
Inert Atmosphere Preparation: Purge your reaction vessel with dry argon or nitrogen.
-
Causality: Fluorinated sulfones can be sensitive to ambient moisture, potentially degrading into highly toxic fluorinated byproducts[3].
-
-
Transfer Execution: Weigh the compound using an analytical balance enclosed within the fume hood. Use grounded, anti-static spatulas to prevent static discharge ignition.
-
Decontamination & Self-Validation: Wipe down all spatulas and balance surfaces with a dilute acidic solution (e.g., 5% citric acid) to neutralize the basic piperidine residue, followed by an isopropanol wipe.
-
Validation Step: Touch a piece of moistened pH paper to the cleaned surface. A neutral reading (pH 7) validates the complete removal of the corrosive base.
-
Protocol B: Emergency Spill Response and Disposal
-
Isolation: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash to the lowest operational level.
-
Chemical Neutralization: Cover the spill with a chemically inert, slightly acidic absorbent material (e.g., sodium bisulfate mixed with sand).
-
Causality: The acid neutralizes the severe basicity of the piperidine ring[2], converting it into a stable, non-volatile salt, thereby eliminating the inhalation hazard.
-
-
Collection: Sweep the neutralized matrix using non-sparking tools and deposit it into a highly visible, sealable hazardous waste container labeled "Halogenated Basic Organic Waste."
-
Disposal Routing: Do not mix this waste with standard organic solvents. The presence of fluorine and sulfur requires high-temperature incineration at a specialized facility to prevent the release of hydrofluoric acid (HF) gas into the environment.
Safety Logic Visualization
The following diagram illustrates the critical path for handling 3-Difluoromethanesulfonylpiperidine, emphasizing the chronological integration of physical barriers and chemical controls.
Operational workflow for safe handling and disposal of 3-Difluoromethanesulfonylpiperidine.
References
-
Buy 3-Difluoromethanesulfonylpiperidine (EVT-13766339) . evitachem.com. 1
-
Piperidine - SAFETY DATA SHEET . pentachemicals.eu.2
-
Cas 1554-47-8,difluoromethanesulfonyl fluoride . lookchem.com.3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
